molecular formula C5H5ClN4O B597675 3-Amino-6-chloropyrazine-2-carboxamide CAS No. 1125-56-0

3-Amino-6-chloropyrazine-2-carboxamide

Katalognummer: B597675
CAS-Nummer: 1125-56-0
Molekulargewicht: 172.572
InChI-Schlüssel: YRLKALFVUYUKGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Amino-6-chloropyrazine-2-carboxamide is a useful research compound. Its molecular formula is C5H5ClN4O and its molecular weight is 172.572. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-amino-6-chloropyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLKALFVUYUKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676904
Record name 3-Amino-6-chloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-56-0
Record name 3-Amino-6-chloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-6-chloropyrazine-2-carboxamide: Chemical Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-amino-6-chloropyrazine-2-carboxamide, a key intermediate in the development of novel therapeutic agents. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, synthesis protocols, and its role in medicinal chemistry, particularly in the discovery of new antimycobacterial drugs.

Chemical Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₅H₅ClN₄O. It possesses a pyrazine ring core, substituted with an amino group at position 3, a chlorine atom at position 6, and a carboxamide group at position 2.

Below is a visual representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1125-56-0[1]
Molecular FormulaC₅H₅ClN₄O[1]
Molecular Weight172.57 g/mol [1]
Purity95%[1]
AppearanceInformation not available
StorageKeep in dark place, Inert atmosphere, 2-8°C[1]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through the partial hydrolysis of its nitrile precursor, 3-chloropyrazine-2-carbonitrile. This reaction is performed under controlled pH and temperature conditions to achieve a high yield.

The synthesis pathway is illustrated in the diagram below.

G A 3-chloropyrazine-2-carbonitrile R H₂O₂, NaOH (aq) pH 9, 50-55°C A->R B This compound R->B

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 3-chloropyrazine-2-carbonitrile

This protocol is adapted from a published procedure and outlines the steps for the partial hydrolysis of 3-chloropyrazine-2-carbonitrile.[2]

Materials:

  • 3-chloropyrazine-2-carbonitrile

  • Concentrated (30%) hydrogen peroxide

  • 8% (w/v) sodium hydroxide solution

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Prepare a mixture of 29 mL of concentrated (30%) hydrogen peroxide and 195 mL of water.

  • Alkalinize the mixture to a pH of 9 using an 8% (w/v) solution of sodium hydroxide.

  • Heat the solution to 50°C.

  • Add 104 mmol of 3-chloropyrazine-2-carbonitrile portion-wise over a period of 30 minutes.

  • Stir the reaction mixture for an additional 2.5 hours at 55°C.

  • Monitor the pH periodically and adjust it to 9 by adding a few drops of the 8% NaOH solution as needed.

  • After the reaction is complete, cool the mixture in a refrigerator to induce crystallization.

  • Collect the crude product and recrystallize it from ethanol.

Quantitative Data:

Table 2: Synthesis Reaction Data

ParameterValueReference
Starting Material3-chloropyrazine-2-carbonitrile[2]
ProductThis compound[2]
Approximate Yield80%[3]

Application in Drug Development

This compound serves as a crucial building block in the synthesis of novel derivatives with potential therapeutic applications, particularly as antimycobacterial agents. The general workflow involves the chemical modification of this core structure, followed by biological screening to identify lead compounds.

The following diagram illustrates a typical workflow for the development of antimycobacterial agents starting from this compound.

cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization A This compound B Chemical Modification (e.g., Aminodehalogenation) A->B C Library of Novel Derivatives B->C D In vitro Antimycobacterial Screening C->D E Determination of Minimum Inhibitory Concentration (MIC) D->E F Cytotoxicity Assays E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Compound Identification G->H I Further Preclinical Development H->I

Caption: Drug development workflow.

One common modification is the aminodehalogenation of the chlorine atom at the 6-position with various amines to produce a library of N-substituted derivatives. These derivatives are then screened for their in vitro activity against Mycobacterium tuberculosis and other mycobacterial strains. Promising candidates with high potency and low cytotoxicity are then selected for further lead optimization and preclinical development.[2]

References

3-Amino-6-chloropyrazine-2-carboxamide: A Core Building Block in the Synthesis of Favipiravir

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Favipiravir, an antiviral agent with a broad spectrum of activity against RNA viruses, has garnered significant attention, particularly for its potential applications in treating influenza and other viral infections. The synthesis of this pyrazinecarboxamide derivative relies on key building blocks, among which 3-Amino-6-chloropyrazine-2-carboxamide serves as a crucial starting material. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway to Favipiravir, and detailed experimental protocols for the key transformations involving this compound.

Chemical Properties of Key Compounds

A summary of the key physical and chemical properties of the starting material, this compound, and the final product, Favipiravir, is presented below.

PropertyThis compoundFavipiravir
Molecular Formula C₅H₅ClN₄OC₅H₄FN₃O₂
Molecular Weight 172.57 g/mol 157.10 g/mol
CAS Number 1125-56-0259793-96-9
Appearance SolidWhite to off-white powder
IUPAC Name This compound6-fluoro-3-hydroxypyrazine-2-carboxamide

Proposed Synthetic Pathway

The conversion of this compound to Favipiravir can be achieved through a two-step synthetic sequence. This pathway involves an initial diazotization of the amino group to a hydroxyl group, followed by a nucleophilic aromatic substitution to replace the chlorine atom with fluorine.

G A This compound B 3-Hydroxy-6-chloropyrazine-2-carboxamide A->B Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O, heat) C Favipiravir B->C Fluorination (KF, DMSO, heat)

Figure 1: Proposed synthetic workflow for Favipiravir.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of Favipiravir from this compound.

Step 1: Synthesis of 3-Hydroxy-6-chloropyrazine-2-carboxamide (Diazotization and Hydrolysis)

This procedure is based on the general principles of the Sandmeyer-type reaction for the conversion of an aromatic amine to a hydroxyl group.[1]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in a mixture of deionized water and concentrated sulfuric acid, cooled to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in deionized water dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

  • Carefully and slowly heat the reaction mixture to 80-100 °C. The evolution of nitrogen gas should be observed. Maintain this temperature until the gas evolution ceases.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 3-Hydroxy-6-chloropyrazine-2-carboxamide.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Expected Yield: Yields for this type of reaction can vary, but a moderate to good yield is expected.

Characterization (Expected):

  • ¹H NMR (DMSO-d₆): Signals corresponding to the pyrazine ring proton and the amide protons. The chemical shift of the pyrazine proton is expected to be in the aromatic region.

  • ¹³C NMR (DMSO-d₆): Signals corresponding to the carbons of the pyrazine ring and the carboxamide group.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the mass of 3-Hydroxy-6-chloropyrazine-2-carboxamide.

Step 2: Synthesis of Favipiravir (6-Fluoro-3-hydroxypyrazine-2-carboxamide) (Fluorination)

This protocol is adapted from a general procedure for the nucleophilic aromatic substitution of a chloro-group with fluoride on a pyrazine ring.

Materials:

  • 3-Hydroxy-6-chloropyrazine-2-carboxamide

  • Potassium Fluoride (KF, spray-dried)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Standard glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Hydroxy-6-chloropyrazine-2-carboxamide (1.0 equivalent) and spray-dried potassium fluoride (2.0-3.0 equivalents).

  • Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the crude product by vacuum filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure Favipiravir.

Quantitative Data:

Reaction StepStarting MaterialKey ReagentsSolventTemperature (°C)Typical Yield
Diazotization & Hydrolysis This compoundNaNO₂, H₂SO₄Water0-5 then 80-10060-80% (Estimated)
Fluorination 3-Hydroxy-6-chloropyrazine-2-carboxamideKFDMSO120-15070-90%

Logical Relationship of Key Transformations

The synthesis of Favipiravir from this compound involves a sequence of well-established organic reactions. The logical flow is centered on the transformation of functional groups on the pyrazine ring.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Final Product A This compound (Amine, Chloro) B Diazotization (Amine to Diazonium Salt) A->B C Hydrolysis (Diazonium Salt to Hydroxyl) B->C D Nucleophilic Aromatic Substitution (Chloro to Fluoro) C->D E Favipiravir (Hydroxyl, Fluoro) D->E

Figure 2: Logical flow of chemical transformations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of the antiviral drug Favipiravir. The proposed two-step synthetic pathway, involving diazotization followed by fluorination, provides a viable route to the target molecule. The detailed experimental protocols and structured data presented in this guide are intended to support researchers and drug development professionals in their efforts to synthesize and further investigate Favipiravir and its analogs. Further optimization of reaction conditions and in-depth characterization of intermediates will be crucial for the efficient and scalable production of this important pharmaceutical agent.

References

The Multifaceted Research Potential of 3-Amino-6-chloropyrazine-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-chloropyrazine-2-carboxamide has emerged as a highly versatile scaffold in medicinal chemistry, serving as a crucial intermediate for the synthesis of a diverse range of biologically active compounds. Its unique structural features, including the pyrazine core, an amino group, a chlorine atom, and a carboxamide moiety, provide multiple points for chemical modification, enabling the development of potent and selective agents for various therapeutic targets. This technical guide consolidates the current research applications of this compound, focusing on its utility in the development of novel anticancer and antimicrobial agents. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are provided to facilitate further research and drug discovery efforts based on this promising chemical entity.

Core Chemical Properties

This compound is a heterocyclic compound with the following key properties:

PropertyValueSource
Molecular Formula C₅H₅ClN₄O
Molecular Weight 172.57 g/mol
CAS Number 1125-56-0
Appearance Solid (powder/crystal)[1]
Storage 2-8°C, Inert atmosphere, Keep in dark place

Synthesis of Derivatives

The this compound core is readily functionalized to generate libraries of derivatives for screening. Key synthetic strategies include nucleophilic substitution at the chlorine position and modification of the amino and carboxamide groups.

General Synthesis Workflow

A common synthetic route involves the aminodehalogenation of the starting material with various amines to introduce diversity at the 6-position. This is often followed by further modifications.

G cluster_synthesis General Synthesis Workflow start 3-Amino-6-chloropyrazine- 2-carboxamide (Starting Material) reaction Nucleophilic Aromatic Substitution (Aminodehalogenation) start->reaction reagent Primary/Secondary Amine (e.g., Benzylamines) reagent->reaction product Substituted 3-Amino-pyrazine- 2-carboxamide Derivative reaction->product purification Purification (e.g., Chromatography, Recrystallization) product->purification analysis Characterization (NMR, MS, IR) purification->analysis

Caption: General workflow for the synthesis of 3-aminopyrazine-2-carboxamide derivatives.

Experimental Protocol: Synthesis of 3-Benzylaminopyrazine-2-carboxamides

This protocol is adapted from methodologies described for the aminodehalogenation of 3-chloropyrazine-2-carboxamide.[2][3]

Materials:

  • 3-chloropyrazine-2-carboxamide

  • Substituted benzylamine (2 equivalents)

  • Triethylamine (as a base)

  • Tetrahydrofuran (THF) (as a solvent)

  • Microwave reactor (for alternative method)

Procedure (Conventional Heating):

  • Dissolve 3-chloropyrazine-2-carboxamide in THF in a round-bottom flask.

  • Add triethylamine to the solution.

  • Add two equivalents of the desired substituted benzylamine.

  • Heat the reaction mixture under reflux for approximately 15 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final 3-benzylaminopyrazine-2-carboxamide derivative.[3]

Procedure (Microwave-Assisted):

  • Combine 3-aminopyrazine-2-carboxylic acid with 1,1'-carbonyldiimidazole (CDI) in anhydrous dimethyl sulfoxide (DMSO) in a microwave reaction tube. Allow to react until CO₂ evolution ceases.

  • Add the corresponding benzylamine to the activated acid intermediate.

  • Heat the mixture in a microwave reactor at 120 °C for 30 minutes.[4]

  • After cooling, purify the product as described in the conventional method.

Research Applications in Oncology

Derivatives of this compound have shown significant promise as inhibitors of key kinases involved in cancer progression, including Fibroblast Growth Factor Receptors (FGFR), c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

FGFR Inhibition

Aberrant FGFR signaling is a driver in various cancers. Derivatives of the core compound have been developed as potent pan-FGFR inhibitors.[5]

Quantitative Data: Anticancer Activity (FGFR Inhibition)

Compound IDTarget Cancer Cell LinesIC₅₀ (µM)Reference
18i (an amino-pyrazine-carboxamide derivative)NCI-H52026.69[5]
SNU-161.88[5]
KMS-113.02[5]
SW-7802.34[5]
MDA-MB-45312.58[5]

Signaling Pathway: FGFR Inhibition

FGFR inhibitors block the receptor's kinase activity, thereby inhibiting downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[6][7][8]

G cluster_pathway FGFR Signaling Pathway and Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT Inhibitor 3-Amino-pyrazine Derivative Inhibitor->FGFR GRB2 GRB2/SOS FRS2->GRB2 RAS RAS GRB2->RAS PI3K PI3K RAS->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: Inhibition of the FGFR signaling cascade by a pyrazine derivative.

Dual c-Met/VEGFR-2 Inhibition

The c-Met and VEGFR-2 signaling pathways are also critical for tumor angiogenesis and metastasis. Dual inhibitors targeting both kinases have been developed from pyrazine scaffolds.[9]

Signaling Pathway: c-Met and VEGFR-2 Crosstalk

Both c-Met (activated by HGF) and VEGFR-2 (activated by VEGF) can activate downstream pathways like PI3K/AKT and MAPK. There is significant crosstalk between these pathways, and dual inhibition can lead to a more potent anti-angiogenic and antitumor effect.[9][10]

G cluster_pathway Dual c-Met/VEGFR-2 Inhibition HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 VEGFR2->PI3K VEGFR2->RAS Inhibitor 3-Amino-pyrazine Derivative Inhibitor->cMet Inhibitor->VEGFR2 AKT AKT PI3K->AKT Angiogenesis Angiogenesis, Metastasis, Proliferation AKT->Angiogenesis MAPK MAPK RAS->MAPK MAPK->Angiogenesis STAT3->Angiogenesis

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.

Experimental Protocols for Oncology Research

3.3.1. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC₅₀ value of a test compound against a target kinase, such as FGFR, c-Met, or VEGFR-2, using a luminescence-based assay like ADP-Glo™.[5][11][12][13][14]

Materials:

  • Recombinant human kinase (e.g., FGFR2, c-Met, VEGFR-2)

  • Kinase buffer

  • ATP

  • Specific kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. Ensure the final DMSO concentration is constant and low (e.g., <1%).

  • In the wells of the microplate, add the kinase buffer, the recombinant kinase enzyme, and the test compound at various concentrations. Include "positive control" (no inhibitor) and "blank" (no enzyme) wells.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This step also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

3.3.2. MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[6][9][15][16][17][18]

Materials:

  • Cancer cell line of interest (e.g., HepG2, NCI-H520)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-200 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

3.3.3. Cytotoxicity Assay in HepG2 Cells

Due to the liver's central role in drug metabolism, assessing cytotoxicity in a human liver carcinoma cell line like HepG2 is a standard step in preclinical evaluation.[15][19][20]

Quantitative Data: Cytotoxicity in HepG2 Cells

Compound IDIC₅₀ (µM)Reference
8 (3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide)≥ 250[21]
10 (a 3-aminopyrazine-2-carboxamide derivative)389[4]
20 (a 3-aminopyrazine-2-carboxamide derivative)41.4[4]

The protocol for assessing cytotoxicity in HepG2 cells is similar to the general MTT assay described above, with cell line-specific optimization of seeding density and incubation times.[19][20]

Research Applications in Antimicrobial Drug Discovery

The pyrazine-2-carboxamide structure is core to pyrazinamide, a first-line antituberculosis drug. Consequently, this compound is an excellent starting point for developing novel antitubercular and antimicrobial agents.

Antitubercular Activity

Derivatives have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains. A primary target for these compounds is the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.[21][22]

Quantitative Data: Antitubercular Activity

Compound IDTarget StrainMIC (µM)Reference
8 (3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide)M. tuberculosis H37Rv6[21]
17 (3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide)M. tuberculosis H37Rv46[4]
18 (3-(4-bromobenzamido)pyrazine-2-carboxamide)M. tuberculosis H37Ra1.95 µg/mL[13]

Mechanism of Action: InhA Inhibition

InhA is essential for elongating fatty acids required for the mycobacterial cell wall. Direct inhibition of InhA disrupts this pathway, leading to bacterial death. Unlike the prodrug isoniazid, which requires activation by the catalase-peroxidase KatG, direct InhA inhibitors can be effective against isoniazid-resistant strains with KatG mutations.[11][19][22]

G cluster_pathway InhA Inhibition in Mycobacterium FAS_I Fatty Acid Synthase I (FAS-I) ACC Acetyl-CoA Carboxylase FAS_I->ACC Produces Malonyl-CoA FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycle ACC->FAS_II InhA InhA (Enoyl-ACP Reductase) FAS_II->InhA Substrate Reduction Mycolic_Acids Mycolic Acids FAS_II->Mycolic_Acids InhA->FAS_II Inhibitor 3-Amino-pyrazine Derivative Inhibitor->InhA Direct Inhibition Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acids->Cell_Wall Lysis Bacterial Cell Lysis Cell_Wall->Lysis Disruption leads to

Caption: Mechanism of antitubercular action via direct inhibition of InhA.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.[7][8][21][23]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Middlebrook 7H9 for mycobacteria, Mueller-Hinton for other bacteria)

  • Test compound (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

  • Perform two-fold serial dilutions by transferring 100 µL from each well to the next well in the same row. Discard the final 100 µL from the last dilution well. This creates a range of compound concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add 100 µL of the standardized inoculum to each well (the final volume in each well will be 200 µL, and the compound concentrations will be halved to their final test concentrations).

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria; longer for M. tuberculosis).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.

Conclusion

This compound is a privileged scaffold with significant, validated potential in drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent inhibitors for critical targets in oncology and infectious diseases. The data and protocols presented in this guide demonstrate its role in developing next-generation FGFR, c-Met/VEGFR-2, and InhA inhibitors. Further exploration of this chemical space is highly warranted and is expected to yield novel therapeutic candidates for pressing medical needs.

References

Spectroscopic Analysis of 3-Amino-6-chloropyrazine-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

A thorough search of scientific literature and chemical databases did not yield publicly available, detailed quantitative spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spec) for 3-Amino-6-chloropyrazine-2-carboxamide. Researchers working with this compound will need to acquire this data experimentally. The following sections detail the standard protocols for these analytical techniques.

Experimental Protocols

The following are detailed experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1] Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • The chosen solvent should not have signals that overlap with the analyte's signals of interest.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Instrumentation and Data Acquisition:

    • The analysis is performed on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

    • The sample is placed in the spectrometer's magnet.

    • The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.[1]

    • The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.[1]

    • For a standard ¹H NMR spectrum, a one-pulse experiment is typically used.

    • For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum.

    • Acquisition parameters, such as the number of scans, spectral width, and relaxation delay, are optimized to obtain a spectrum with a good signal-to-noise ratio.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Potassium Bromide (KBr) Pellet Method:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar.

    • The fine powder mixture is then compressed in a pellet-forming die under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[2]

    • The KBr pellet should be transparent to allow for the passage of the IR beam.

    • A background spectrum of a pure KBr pellet is recorded.

    • The sample pellet is placed in the sample holder of an FTIR spectrometer.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules in a sample.

  • Sample Preparation and Introduction:

    • Prepare a dilute solution of this compound in a volatile organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[3]

    • Further dilute an aliquot of this solution to a final concentration suitable for the instrument, typically in the low µg/mL to ng/mL range.[3]

    • The sample solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). The choice depends on the compound's volatility and thermal stability.

  • Ionization and Analysis:

    • The sample molecules are ionized using a suitable technique. Common methods include Electrospray Ionization (ESI) for LC-MS and Electron Impact (EI) for GC-MS.[4]

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • A detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Sample 3-Amino-6-chloropyrazine- 2-carboxamide NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity Report Technical Report / Publication Structure->Report Purity->Report

Caption: Workflow for Spectroscopic Analysis.

References

Navigating the Physicochemical Landscape of 3-Amino-6-chloropyrazine-2-carboxamide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 3-Amino-6-chloropyrazine-2-carboxamide, a key heterocyclic compound with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its physicochemical properties, detailed experimental protocols for its analysis, and a discussion of its stability under various stress conditions.

Core Physicochemical Properties

Understanding the solubility and stability of this compound is fundamental to its development as a potential therapeutic agent. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the established methodologies for determining these critical parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following table summarizes the expected solubility of this compound in various solvents, based on the general behavior of similar heterocyclic amide compounds. These values are hypothetical and should be confirmed by experimental analysis.

Solvent SystemExpected Solubility CategoryAnalytical Method
Aqueous Buffer (pH 1.2)Low to ModerateHPLC-UV
Aqueous Buffer (pH 6.8)LowHPLC-UV
Aqueous Buffer (pH 7.4)LowHPLC-UV
MethanolSolubleGravimetric
EthanolModerately SolubleGravimetric
Dimethyl Sulfoxide (DMSO)Freely SolubleGravimetric
AcetonitrileSlightly SolubleHPLC-UV
Stability Profile

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. The table below outlines the expected stability of this compound under various stress conditions, consistent with ICH guidelines.

Stress ConditionExpected DegradationPotential Degradation Products
Acidic (0.1 N HCl, 60°C)SignificantHydrolysis of the amide bond
Basic (0.1 N NaOH, 60°C)SignificantHydrolysis of the amide and potential ring opening
Oxidative (3% H₂O₂, RT)ModerateN-oxidation, hydroxylation of the pyrazine ring
Thermal (80°C, solid state)Low to ModerateDeamination, decarboxylation
Photolytic (ICH Q1B)ModeratePhotoreduction, radical-mediated degradation

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. The following sections describe the standard methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • An excess amount of this compound is added to a known volume of the test solvent in a sealed container.

  • The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Samples are withdrawn at various time points and filtered through a 0.22 µm filter to remove undissolved solids.

  • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.

  • Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

Forced Degradation Studies

These studies are performed to evaluate the stability of the compound under stress conditions.

Methodology:

  • Acid Hydrolysis: A solution of this compound (e.g., 1 mg/mL) in 0.1 N HCl is heated at 60°C for a specified duration. Samples are withdrawn at different time points, neutralized, and analyzed by a stability-indicating HPLC method.

  • Base Hydrolysis: A solution of the compound in 0.1 N NaOH is treated similarly to the acid hydrolysis protocol.

  • Oxidative Degradation: The compound is dissolved in a solution of 3% hydrogen peroxide and kept at room temperature. Samples are analyzed at various intervals.

  • Thermal Degradation: The solid compound is placed in a stability chamber at an elevated temperature (e.g., 80°C) and samples are taken for analysis at set time points.

  • Photostability: The solid compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Visualizing Key Processes

Diagrams are provided to illustrate the logical flow of the experimental protocols and a potential synthesis pathway for the precursor of the target molecule.

G cluster_synthesis Potential Synthesis Pathway A 3-Chloropyrazine-2-carbonitrile B Partial Hydrolysis (controlled pH and temperature) A->B Reagents C 3-Chloropyrazine-2-carboxamide B->C Product

A potential synthesis route for the precursor of the target compound.

G cluster_workflow Solubility Determination Workflow start Start: Excess Compound + Solvent agitate Agitate at Constant Temperature start->agitate sample Withdraw and Filter Sample agitate->sample analyze Analyze Filtrate by HPLC-UV sample->analyze equilibrate Check for Equilibrium analyze->equilibrate equilibrate->sample No end End: Determine Solubility equilibrate->end Yes

Workflow for thermodynamic solubility determination.

G cluster_stability Forced Degradation Study Logic compound This compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) compound->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis results Identify Degradants & Determine Degradation Rate analysis->results

Logical flow of a forced degradation study.

Conclusion

This technical guide provides a foundational framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is pending, the outlined protocols and expected outcomes serve as a valuable resource for researchers in the pharmaceutical sciences. The systematic application of these methodologies will be instrumental in advancing the development of this promising compound. Further research is warranted to generate empirical data and fully elucidate its physicochemical profile.

An In-depth Technical Guide to 3-Amino-6-chloropyrazine-2-carboxamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-6-chloropyrazine-2-carboxamide core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known derivatives and analogs of this core, with a focus on their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

The derivatives discussed in this guide have shown promising activity in two primary therapeutic areas: oncology, as inhibitors of Fibroblast Growth Factor Receptors (FGFR), and infectious diseases, as potent antitubercular agents targeting enzymes like prolyl-tRNA synthetase (ProRS). This document will delve into the structure-activity relationships (SAR) of these compounds, present key quantitative data, detail experimental protocols for their biological evaluation, and visualize the associated signaling pathways and experimental workflows.

Derivatives as Anticancer Agents: FGFR Inhibitors

A recent area of investigation for 3-aminopyrazine-2-carboxamide derivatives is their potential as anticancer agents through the inhibition of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various malignancies, making it an attractive target for therapeutic intervention.

Quantitative Data: In Vitro FGFR Inhibition and Antiproliferative Activity

The following table summarizes the in vitro inhibitory activity of selected 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives against FGFR kinases and their antiproliferative effects on cancer cell lines with FGFR abnormalities.

Compound IDModificationFGFR1 IC50 (μM)FGFR2 IC50 (μM)FGFR3 IC50 (μM)FGFR4 IC50 (μM)NCI-H520 IC50 (μM)SNU-16 IC50 (μM)KMS-11 IC50 (μM)SW-780 IC50 (μM)MDA-MB-453 IC50 (μM)
18i R = 4-ethylpiperazin-1-yl0.0210.0150.0090.00826.691.883.022.3412.58[1]
Experimental Protocols

This protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of test compounds against FGFRs.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

    • Dilute the FGFR enzyme, substrate (e.g., poly(E,Y) 4:1), ATP, and test compounds in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µl of the test compound or DMSO (as a control) to the wells.

    • Add 2 µl of the diluted FGFR enzyme.

    • Add 2 µl of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µl of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2][3]

FGFR_Inhibition_Workflow start Start reagent_prep Prepare Reagents (Kinase Buffer, Enzyme, Substrate, ATP, Compound) start->reagent_prep plate_setup Plate Setup (384-well) Add Compound/DMSO reagent_prep->plate_setup add_enzyme Add FGFR Enzyme plate_setup->add_enzyme add_substrate_atp Add Substrate/ATP (Initiate Reaction) add_enzyme->add_substrate_atp incubation1 Incubate (60 min, RT) add_substrate_atp->incubation1 add_adpglo Add ADP-Glo™ Reagent (Deplete ATP) incubation1->add_adpglo incubation2 Incubate (40 min, RT) add_adpglo->incubation2 add_detection Add Kinase Detection Reagent (Generate Signal) incubation2->add_detection incubation3 Incubate (30 min, RT) add_detection->incubation3 read_plate Read Luminescence incubation3->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro FGFR kinase inhibition assay.

Signaling Pathway

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 P3 P FGFR->P3 P4 P FGFR->P4 PLCg PLCγ P1->PLCg GRB2_SOS GRB2/SOS P2->GRB2_SOS PI3K PI3K P3->PI3K IP3_DAG IP3 / DAG PLCg->IP3_DAG RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT->TF IP3_DAG->TF CellResponse Cell Proliferation, Survival, Differentiation, Migration TF->CellResponse Inhibitor 3-Aminopyrazine-2-carboxamide Derivative (e.g., 18i) Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Derivatives as Antimicrobial Agents: Antitubercular Activity

Derivatives of 3-aminopyrazine-2-carboxamide have also been extensively studied for their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds represent a promising class of antimycobacterial agents with novel mechanisms of action.

Quantitative Data: In Vitro Antimycobacterial Activity

The following tables summarize the in vitro activity of various 3-aminopyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis H37Rv.

Table 1: N-Substituted 3-Aminopyrazine-2-carboxamides [2]

Compound IDR SubstituentMIC (µg/mL)MIC (µM)
10 n-hexyl25113
12 n-octyl12.550
16 4-chlorophenyl12.548
17 2,4-dimethoxyphenyl12.546
20 4-(trifluoromethyl)phenyl2589

Table 2: 3-Acylaminopyrazine-2-carboxamides [4]

Compound IDR SubstituentMIC (µg/mL)MIC (µM)
4 4-methylbenzoyl1.957.6
15 4-chlorobenzoyl1.956.7
18 4-bromobenzoyl1.955.8

Table 3: 3-Benzylaminopyrazine-2-carboxamides

Compound IDR SubstituentMIC (µM)
8 4-methylbenzyl6[5]
9 4-aminobenzyl6.25[5]
Experimental Protocols

This protocol describes a common method for determining the MIC of compounds against M. tuberculosis.

  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5.

    • Dilute the suspension to the final desired inoculum concentration (e.g., 3 × 10^5 CFU/ml).

  • Plate Preparation (384-well plate):

    • Prepare serial two-fold dilutions of the test compounds in the culture medium directly in the microtiter plate.

    • Include a drug-free control (medium and inoculum) and a medium-only control.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to all wells except the medium-only control.

    • Seal the plates and incubate at 37°C for 6-7 days.

  • Growth Determination:

    • After incubation, add a growth indicator, such as resazurin solution, to each well.

    • Incubate for an additional 24-48 hours. A color change (e.g., from blue to pink for resazurin) indicates bacterial growth.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that prevents a visible color change, indicating inhibition of bacterial growth.[6][7]

MIC_Assay_Workflow start Start culture_prep Prepare M. tuberculosis Inoculum start->culture_prep inoculation Inoculate Plate with Bacterial Suspension culture_prep->inoculation plate_prep Prepare Serial Dilutions of Compounds in Plate plate_prep->inoculation incubation1 Incubate (6-7 days, 37°C) inoculation->incubation1 add_indicator Add Growth Indicator (e.g., Resazurin) incubation1->add_indicator incubation2 Incubate (24-48 hours, 37°C) add_indicator->incubation2 read_results Read Results (Visual Color Change) incubation2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the M. tuberculosis MIC assay.

Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase (ProRS)

Several studies suggest that the antimycobacterial activity of 3-acylaminopyrazine-2-carboxamide derivatives stems from the inhibition of prolyl-tRNA synthetase (ProRS), an essential enzyme in bacterial protein synthesis.[4][8][9]

ProRS_Inhibition Inhibitor 3-Acylaminopyrazine-2-carboxamide Derivative ProRS Mycobacterial Prolyl-tRNA Synthetase (ProRS) Inhibitor->ProRS Inhibits Proline_tRNA Prolyl-tRNAPro Formation ProRS->Proline_tRNA Catalyzes Protein_Synthesis Protein Synthesis Proline_tRNA->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to (if inhibited)

Caption: Mechanism of action via ProRS inhibition.

Synthesis of this compound Derivatives

The synthesis of the discussed derivatives generally involves the modification of the 3-amino group of the pyrazine-2-carboxamide core. Below are generalized synthetic schemes for the preparation of N-substituted and N-acylated analogs.

General Synthetic Schemes

The synthesis of N-substituted derivatives can be achieved through the reaction of 3-aminopyrazine-2-carboxylic acid with a corresponding amine in the presence of a coupling agent.

3-Acylaminopyrazine-2-carboxamides are typically synthesized by the acylation of methyl 3-aminopyrazine-2-carboxylate with an appropriate acyl chloride, followed by ammonolysis to form the final carboxamide.[4]

Synthesis_Workflow start Start starting_material Methyl 3-aminopyrazine-2-carboxylate start->starting_material acylation Acylation starting_material->acylation acyl_chloride R-COCl acyl_chloride->acylation intermediate Methyl 3-acylaminopyrazine-2-carboxylate acylation->intermediate ammonolysis Ammonolysis (NH3 in EtOH) intermediate->ammonolysis final_product 3-Acylaminopyrazine-2-carboxamide ammonolysis->final_product end End final_product->end

Caption: General synthetic workflow for 3-acylaminopyrazine-2-carboxamides.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors for diverse therapeutic targets. The derivatives and analogs discussed in this guide highlight the significant potential of this chemical class in both oncology and infectious disease research. The provided data, experimental protocols, and pathway diagrams offer a solid foundation for further exploration and optimization of these promising compounds. As research in this area continues, it is anticipated that novel derivatives with enhanced efficacy, selectivity, and pharmacokinetic properties will emerge, paving the way for the development of new and effective medicines.

References

An In-depth Technical Guide to the Safe Handling of 3-Amino-6-chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Amino-6-chloropyrazine-2-carboxamide, a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 1125-56-0[1][2][3]
Molecular Formula C5H5ClN4O[1]
Molecular Weight 172.57 g/mol [1]
Synonyms 3-amino-6-chloro-2-pyrazinecarboxamide

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

GHS ClassificationHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2]
Skin Irritation (Category 2)H315: Causes skin irritation[2]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation[2]

Signal Word: Warning[2]

Hazard Pictogram:

alt text

Safe Handling and Experimental Protocols

Strict adherence to the following protocols is mandatory when handling this compound to minimize exposure and ensure personnel safety.

  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

The following personal protective equipment should be worn at all times when handling this compound:

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield (as per OSHA's 29 CFR 1910.133 or European Standard EN166).[4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are required.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area (chemical fume hood) is clean and uncluttered.

  • Weighing and Transfer:

    • Handle as a solid to minimize dust generation.

    • If weighing, do so within the fume hood.

    • Use a spatula for transfers. Avoid creating dust clouds.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent.

    • Cap vials and flasks securely during mixing.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[4]

    • Decontaminate all equipment and the work surface.

    • Remove and properly store or dispose of PPE.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep in a dark place under an inert atmosphere, at a temperature between 2-8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Spill Cleanup:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.

Waste Disposal:

  • Dispose of unused material and its container at an approved waste disposal facility.[4]

  • Do not allow the chemical to enter drains.

First Aid Measures

In the event of exposure, immediate action is critical. The following table outlines the appropriate first aid responses.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Visualized Workflows and Relationships

The following diagrams illustrate key safety and handling workflows.

G cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Cleanup prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area weigh Weighing/Transfer prep_area->weigh Start Experiment dissolve Dissolving weigh->dissolve reaction Reaction/Use dissolve->reaction decontaminate Decontaminate Equipment reaction->decontaminate End Experiment dispose_waste Dispose of Waste decontaminate->dispose_waste wash Wash Hands dispose_waste->wash

Caption: General laboratory workflow for handling hazardous chemicals.

G cluster_exposure Routes of Exposure cluster_firstaid First Aid Measures inhalation Inhalation fresh_air Move to Fresh Air inhalation->fresh_air skin Skin Contact wash_skin Wash with Soap & Water skin->wash_skin eye Eye Contact rinse_eyes Rinse Eyes with Water eye->rinse_eyes ingestion Ingestion seek_medical Seek Medical Attention ingestion->seek_medical fresh_air->seek_medical wash_skin->seek_medical if irritation persists rinse_eyes->seek_medical

Caption: Relationship between exposure routes and first aid responses.

References

Methodological & Application

Synthesis of 3-Amino-6-chloropyrazine-2-carboxamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 3-Amino-6-chloropyrazine-2-carboxamide derivatives. These compounds are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimycobacterial and anticancer properties.[1][2][3] The methodologies outlined below are based on established synthetic routes, offering a foundation for the preparation of diverse libraries of these derivatives for further investigation.

General Synthetic Approach

The synthesis of this compound derivatives typically involves a multi-step process. A common strategy begins with a commercially available or synthesized pyrazine core, followed by sequential reactions to introduce the desired functional groups at the 2, 3, and 6 positions. The key steps often include amidation of a carboxylic acid or its ester, and nucleophilic substitution to introduce the amino group.

A representative synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Introduction of Amino Group cluster_2 Amide Derivatization (Optional) Start 3,6-Dichloropyrazine-2-carbonitrile or similar starting material Step1 Partial hydrolysis to 3,6-Dichloropyrazine-2-carboxamide Start->Step1 Step2 Aminodehalogenation at C3 (Nucleophilic Aromatic Substitution) Step1->Step2 Step3 Reaction of the C2-carboxamide with various amines or other nucleophiles Step2->Step3 Product Final this compound Derivative Step3->Product

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of this compound derivatives. Researchers should adapt these methods based on the specific properties of the desired final compound.

Protocol 1: Synthesis of this compound from 3,6-Dichloropyrazine-2-carbonitrile

This protocol outlines the conversion of a dinitrile precursor to the core scaffold.

Materials:

  • 3,6-Dichloropyrazine-2-carbonitrile

  • Sulfuric acid (concentrated)

  • Ammonia solution (e.g., ammonium hydroxide)

  • Appropriate solvent (e.g., dioxane, water)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Partial Hydrolysis of the Nitrile:

    • Dissolve 3,6-dichloropyrazine-2-carbonitrile in concentrated sulfuric acid at a controlled temperature (e.g., 0-25 °C).

    • Stir the mixture for a specified time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice to precipitate the 3,6-dichloropyrazine-2-carboxamide.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Aminodehalogenation:

    • Suspend the resulting 3,6-dichloropyrazine-2-carboxamide in a suitable solvent such as dioxane or ethanol.

    • Add an excess of an ammonia source (e.g., aqueous ammonia) to the suspension.

    • Heat the reaction mixture in a sealed vessel at an elevated temperature (e.g., 80-120 °C) for several hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Protocol 2: Derivatization of the Carboxamide Moiety

This protocol describes the modification of the carboxamide group at the C2 position.

Materials:

  • 3-Amino-6-chloropyrazine-2-carboxylic acid (obtained by hydrolysis of the carboxamide)

  • Thionyl chloride or other activating agents (e.g., HATU, CDI)[3][4]

  • Desired amine (R-NH2)

  • Anhydrous solvent (e.g., toluene, DMF, pyridine)[2]

  • Base (e.g., pyridine, DIPEA)[3]

Procedure:

  • Activation of the Carboxylic Acid:

    • Reflux a mixture of 3-amino-6-chloropyrazine-2-carboxylic acid and thionyl chloride in an anhydrous solvent like toluene for 1-2 hours.[2]

    • Remove the excess thionyl chloride and solvent by evaporation under vacuum to yield the crude acyl chloride.[2]

  • Amide Coupling:

    • Dissolve the crude acyl chloride in a dry solvent such as acetone or DMF.[2][3]

    • Add this solution dropwise to a stirred solution of the desired amine and a base (e.g., pyridine) in the same solvent, maintaining the temperature at room temperature.[2]

    • Stir the reaction mixture for several hours to overnight until completion as monitored by TLC.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to afford the final N-substituted this compound derivative.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various pyrazinecarboxamide derivatives as reported in the literature. The specific starting materials and reaction conditions will influence the final yield.

Starting MaterialReagents and ConditionsProductYield (%)Reference
3-Aminopyrazine-2-carboxylic acid, various anilinesCDI, DMSO; then amine, MW: 120 °C, 30 min, 100 WN-Aryl-3-aminopyrazine-2-carboxamides79-91[4]
3-Chloropyrazine-2-carboxamide, benzylaminesAminodehalogenation3-(Benzylamino)pyrazine-2-carboxamidesup to 91[5]
Substituted pyrazine-2-carboxylic acids, anilinesThionyl chloride, toluene; then amine, pyridine, acetoneN-Aryl-substituted pyrazine-2-carboxamides27-91[2]
3-Amino-6-bromo-N-(3,5-dimethoxyphenyl)pyrazine-2-carboxamide, boronic acidsPd(dppf)Cl2, Na2CO3, 1,4-dioxane/H2O, 100 °C3-Amino-6-aryl-N-(3,5-dimethoxyphenyl)pyrazine-2-carboxamides23-99[3][6]
Methyl 3-aminopyrazine-2-carboxylate, acyl chloridesPyridine, 48h, room temperatureMethyl 3-(acylamino)pyrazine-2-carboxylates-[7]
3-(4-Nitrobenzamido)pyrazine-2-carboxamideZinc, acetic acid, ethanol, 50 °C, 24h3-(4-Aminobenzamido)pyrazine-2-carboxamide-[7]

Signaling Pathway Context: FGFR Inhibition

Certain this compound derivatives have been designed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3][6] The inhibition of FGFR signaling can block downstream pathways that promote cell proliferation, survival, and angiogenesis. A simplified representation of the FGFR signaling pathway is shown below.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCg PLCγ FGFR->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DAG_IP3 DAG / IP3 PLCg->DAG_IP3 DAG_IP3->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response Leads to FGF FGF Ligand FGF->FGFR Binds and activates Inhibitor 3-Amino-6-chloropyrazine-2- carboxamide Derivative Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of derivatives.

References

Application Note: Purification of 3-Amino-6-chloropyrazine-2-carboxamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the purification of 3-Amino-6-chloropyrazine-2-carboxamide via recrystallization. The described methodology effectively removes process-related impurities, resulting in a significant enhancement of purity, suitable for downstream applications in pharmaceutical research and development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including a detailed experimental protocol, data presentation in tabular format, and a visual representation of the experimental workflow.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredients (APIs) and for meeting stringent regulatory requirements. The primary synthetic route to this compound involves the partial hydrolysis of 3-chloropyrazine-2-carbonitrile. This process can lead to the presence of unreacted starting material and the over-hydrolyzed by-product, 3-amino-6-chloropyrazine-2-carboxylic acid, as major impurities. Recrystallization is a powerful and cost-effective technique for the purification of solid crystalline compounds, and this note describes an optimized procedure for this specific molecule.

Materials and Methods

Materials
  • Crude this compound (Purity: ~95%)

  • Ethanol (95%, ACS Grade)

  • Deionized Water

  • Activated Carbon (optional)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

  • Spatula and weighing balance

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Impurity Profile of Crude Material

The crude this compound typically presents with the following impurity profile, as determined by HPLC analysis.

CompoundRetention Time (min)Area (%) - Crude
3-Amino-6-chloropyrazine-2-carboxylic acid3.51.8
This compound 5.2 95.1
3-chloropyrazine-2-carbonitrile8.12.5
Other unknown impurities-0.6

Experimental Protocol: Recrystallization

  • Solvent Selection: A solvent screening was conducted to identify a suitable solvent system. Ethanol-water was found to be an effective solvent pair, providing good solubility at elevated temperatures and poor solubility at lower temperatures, which is ideal for recrystallization.

  • Dissolution:

    • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 10.0 g of crude this compound.

    • Add 100 mL of 95% ethanol to the flask.

    • Gently heat the mixture to 70-75 °C while stirring. The compound should dissolve completely. If minor insoluble impurities are observed, proceed to the optional decolorization step.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount (0.1-0.2 g) of activated carbon to the hot solution.

    • Stir the mixture at 70-75 °C for 5-10 minutes.

  • Hot Filtration:

    • Preheat a separate filter funnel and receiving flask to prevent premature crystallization.

    • Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any other insoluble impurities.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize the yield, cool the flask in an ice bath for an additional 30-60 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold 50% ethanol-water (2 x 10 mL) to remove any residual soluble impurities.

    • Dry the purified crystals in a vacuum oven at 50 °C for 4-6 hours or until a constant weight is achieved.

Results and Discussion

The recrystallization protocol resulted in a significant improvement in the purity of this compound. The final product was obtained as off-white to pale yellow crystals.

Purity Analysis

The purity of the recrystallized product was determined by HPLC analysis.

CompoundRetention Time (min)Area (%) - CrudeArea (%) - Recrystallized
3-Amino-6-chloropyrazine-2-carboxylic acid3.51.8< 0.1
This compound 5.2 95.1 99.8
3-chloropyrazine-2-carbonitrile8.12.5< 0.1
Other unknown impurities-0.6< 0.1
Yield and Physical Properties

The recrystallization process provided a good recovery of the purified product with enhanced physical properties.

ParameterCrude MaterialRecrystallized Product
AppearanceYellow PowderOff-white Crystals
Yield (%)-85.2
Purity (HPLC, %)95.199.8
Melting Point (°C)210-215220-222

Visual Workflow

Recrystallization_Workflow start Start: Crude This compound dissolution Dissolution (10g in 100mL 95% Ethanol, 70-75°C) start->dissolution decolorization Optional: Decolorization (Activated Carbon) dissolution->decolorization hot_filtration Hot Filtration dissolution->hot_filtration If not colored decolorization->hot_filtration If colored crystallization Crystallization (Slow cooling to RT, then ice bath) hot_filtration->crystallization isolation Isolation (Vacuum Filtration) crystallization->isolation washing Washing (Cold 50% Ethanol-Water) isolation->washing drying Drying (Vacuum Oven, 50°C) washing->drying end End: Purified Product (Purity >99.5%) drying->end

Caption: Recrystallization workflow for this compound.

Conclusion

The described recrystallization protocol using an ethanol-water solvent system is a highly effective method for the purification of this compound. This procedure successfully removes key process-related impurities, leading to a product with high purity (>99.5%) and a good recovery rate. This purified material is well-suited for use in subsequent stages of drug development and synthesis.

Safety Precautions

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • All procedures should be performed in a well-ventilated fume hood.

  • Ethanol is flammable; avoid open flames and ensure proper grounding of equipment.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

Application Notes and Protocols for Suzuki Coupling of 3-Amino-6-chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Amino-6-chloropyrazine-2-carboxamide as a key building block. This reaction is instrumental in the synthesis of diverse libraries of 3,6-disubstituted pyrazine-2-carboxamides, a scaffold of significant interest in medicinal chemistry and drug discovery.

The Suzuki-Miyaura coupling is a versatile and powerful method for forming carbon-carbon bonds. The reaction's tolerance to a wide range of functional groups and its relatively mild conditions make it a cornerstone in modern organic synthesis. When applied to heteroaryl chlorides like this compound, this reaction opens up a vast chemical space for creating novel compounds with potential therapeutic applications. The presence of the primary amino group on the pyrazine ring is generally well-tolerated in this coupling, often eliminating the need for protection-deprotection steps.[1]

General Reaction Scheme

The core of the protocol involves the palladium-catalyzed reaction between this compound and a suitable organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.

Key Reaction Parameters and Optimization

The efficiency of the Suzuki coupling is dependent on the careful selection of the catalyst, base, and solvent system. For less reactive heteroaryl chlorides, the choice of a suitable phosphine ligand is often critical to achieving high yields.[2]

ParameterRecommended Reagents/ConditionsNotes
Palladium Catalyst Pd(dppf)Cl₂ (Palladium(II) dichloride complex with 1,1'-Bis(diphenylphosphino)ferrocene) Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Pd(dppf)Cl₂ is often effective for challenging couplings involving heteroaryl chlorides.[3] Pd(PPh₃)₄ is a common and robust catalyst for a wide range of Suzuki reactions.[4]
Base Na₂CO₃ (Sodium Carbonate) K₃PO₄ (Potassium Phosphate)An aqueous solution of the base is typically used. The base activates the boronic acid for transmetalation.[5]
Solvent System 1,4-Dioxane / Water (e.g., 4:1 v/v) DME / Ethanol / WaterThe use of a protic solvent mixture can be beneficial for the reaction.[3][4] Solvents should be degassed to prevent oxidation of the palladium catalyst.[2]
Temperature 80 - 110 °CHigher temperatures are generally required for the activation of aryl chlorides.[2][6]
Reaction Time 4 - 24 hoursProgress should be monitored by TLC or LC-MS.[4]

Representative Suzuki Coupling Reaction Data

The following table summarizes typical conditions and reported yields for the Suzuki coupling of structurally similar aminopyrazine and aminopyridazine compounds. These serve as a strong starting point for the optimization of the reaction with this compound.

Aryl Halide SubstrateBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Amino-N-(3,5-bis(methoxymethoxy)phenyl)-6-chloropyrazine-2-carboxamide(4-(Hydroxymethyl)phenyl)boronic acidPd(dppf)Cl₂-CH₂Cl₂Na₂CO₃1,4-Dioxane/H₂O (4:1)1006-923-99[3]
3-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O80-Good[4]
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideVarious aryl boronic acidsPd(PPh₃)₄ (7)K₃PO₄1,4-Dioxane/H₂OReflux>2037-72[7]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., Na₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial with a magnetic stir bar

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Add Solids to Flask (Pyrazine, Boronic Acid, Base) B Purge with Inert Gas (Evacuate & Backfill 3x) A->B C Add Catalyst B->C D Add Degassed Solvents C->D E Heat Reaction (80-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Aqueous Work-up (Dilute, Extract, Wash) F->G H Dry and Concentrate G->H I Purify Crude Product (Column Chromatography) H->I J Characterization (NMR, MS) I->J

Figure 2: Step-by-step workflow for the Suzuki coupling reaction.

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (e.g., Na₂CO₃, 2.0 eq.).[2][6]

  • Evacuation and Backfilling: Seal the flask and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2][6]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe. The reaction mixture will likely be a suspension.[4]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[4][6]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired 3-Amino-6-(aryl)pyrazine-2-carboxamide.

Troubleshooting

  • No Reaction or Low Conversion:

    • Catalyst Inactivity: Ensure the catalyst is of good quality and the reaction is free of oxygen. For aryl chlorides, more robust ligands like those from the Buchwald family (e.g., SPhos, XPhos) may be required.[2]

    • Insufficient Temperature: Aryl chlorides are less reactive than their bromide or iodide counterparts and often require higher temperatures for the oxidative addition step to proceed efficiently.[2]

    • Improper Base: The base is crucial for activating the boronic acid. Ensure the base is not old or hydrated (unless an aqueous system is intended). A stronger base like K₃PO₄ might be necessary.[2]

  • Side Reactions:

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. This can sometimes be minimized by using a less aqueous solvent system or a different base.[2]

    • Homocoupling: Dimerization of the boronic acid can occur. Optimizing the reaction stoichiometry and temperature may reduce this side reaction.

References

Application Notes and Protocols for In Vitro Assay Methods for Derivatives of 3-Amino-6-chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the in vitro evaluation of derivatives of 3-Amino-6-chloropyrazine-2-carboxamide. These compounds have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents. The following sections offer step-by-step methodologies for key assays, data presentation guidelines, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. The following tables provide templates for organizing results.

Table 1: Antimycobacterial Activity of this compound Derivatives

Compound IDDerivative SubstitutionM. tuberculosis H37Rv MIC (µM)[1][2]MDR-TB Strain 1 MIC (µM)XDR-TB Strain 1 MIC (µM)
1 R = HDataDataData
2 R = 4-methylbenzyl6[1][2][3]DataData
3 R = 4-chlorobenzylDataDataData
... ............
PZA Pyrazinamide (Standard)DataDataData

MIC: Minimum Inhibitory Concentration

Table 2: Antibacterial and Antifungal Activity of this compound Derivatives

Compound IDE. faecalis MIC (µM)[3]S. aureus MIC (µM)[3]C. albicans MIC (µM)T. interdigitale MIC (µM)[4]
1 DataDataDataData
2 62.5 - 125[3]31.25[3]DataData
3 DataDataDataData
... ............
Standard DataDataDataData

MIC: Minimum Inhibitory Concentration

Table 3: In Vitro Cytotoxicity of this compound Derivatives

Compound IDHepG2 IC50 (µM)[1][2][3]
1 Data
2 ≥ 250[1][2][3]
3 Data
... ...
Control Data

IC50: Half-maximal inhibitory concentration

Experimental Protocols

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This protocol determines the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds and standard drugs (e.g., Pyrazinamide)

  • Alamar Blue reagent

  • 10% Tween 80 solution

  • Sterile deionized water

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 200 µL of sterile deionized water to all outer perimeter wells of the 96-well plate to prevent evaporation.

  • Compound Dilution:

    • Add 100 µL of supplemented Middlebrook 7H9 broth to wells in columns 2 through 11 of rows B to G.

    • Add 100 µL of the test compound at 2x the highest desired concentration to wells in column 2 (rows B-G).

    • Perform a serial two-fold dilution by transferring 100 µL from column 2 to column 3, mixing, and continuing this process through column 10. Discard 100 µL from column 10.

    • Column 11 serves as the drug-free control.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in supplemented Middlebrook 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well from columns 2 to 11. The final volume in each well will be 200 µL.

  • Incubation: Seal the plates with a gas-permeable sealant and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After incubation, add 25 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a control well (column 11). Re-incubate for 24 hours.

  • Reading Results: If the control well turns from blue to pink, add the Alamar Blue mixture to all wells. Incubate for another 24 hours. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.[5][6]

Antibacterial and Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol determines the MIC of compounds against various bacterial and fungal strains.

Materials:

  • 96-well microplates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Bacterial or fungal cultures

  • Test compounds and standard drugs

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism, typically adjusted to a 0.5 McFarland standard, and then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the 96-well plate containing the appropriate broth, similar to the MABA protocol.

  • Inoculation: Add the prepared inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[7][8]

  • Reading Results: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol assesses the cytotoxicity of compounds on a mammalian cell line, such as HepG2 (human liver cancer cell line).

Materials:

  • 96-well plates

  • HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration.[5][9][10]

Visualizations

Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. The diagram below illustrates the FGFR signaling pathway.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain FGF->FGFR Binds GRB2 GRB2 FGFR->GRB2 Activates PI3K PI3K FGFR->PI3K Activates PLCG PLCγ FGFR->PLCG Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Transcription Inhibitor 3-Amino-6-chloropyrazine -2-carboxamide Derivative Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Microplate Alamar Blue Assay (MABA) Workflow

MABA_Workflow start Start prep_plate Prepare 96-well Plate (Outer wells with water) start->prep_plate serial_dilution Serial Dilution of Test Compounds prep_plate->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate prep_inoculum Prepare M. tuberculosis Inoculum prep_inoculum->inoculate incubate1 Incubate at 37°C for 5-7 Days inoculate->incubate1 add_alamar Add Alamar Blue to Control incubate1->add_alamar incubate2 Incubate for 24h add_alamar->incubate2 check_color Check Control Color incubate2->check_color check_color->incubate2 Blue add_all Add Alamar Blue to All Wells check_color->add_all Pink incubate3 Incubate for 24h add_all->incubate3 read_mic Read MIC (Blue = Inhibition) incubate3->read_mic end End read_mic->end

Caption: Workflow for the Microplate Alamar Blue Assay.

MTT Cytotoxicity Assay Workflow

MTT_Workflow start Start seed_cells Seed HepG2 Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add Serial Dilutions of Test Compounds incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Molecular Docking Workflow

Docking_Workflow start Start prep_protein Prepare Protein Structure (e.g., InhA, FGFR) start->prep_protein prep_ligand Prepare Ligand Structures (3-Amino-6-chloropyrazine -2-carboxamide derivatives) start->prep_ligand define_site Define Binding Site prep_protein->define_site docking Perform Docking Simulation prep_ligand->docking define_site->docking scoring Score and Rank Poses docking->scoring analysis Analyze Interactions (e.g., Hydrogen Bonds, Hydrophobic) scoring->analysis end End analysis->end

Caption: General Workflow for Molecular Docking Studies.

References

Scale-Up Synthesis of 3-Amino-6-chloropyrazine-2-carboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-chloropyrazine-2-carboxamide is a valuable heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its derivatives have shown potential as inhibitors of several protein kinases, making them attractive scaffolds for drug discovery programs. The scale-up synthesis of this molecule requires careful consideration of reaction conditions to ensure safety, efficiency, and high purity of the final product.

These application notes provide a comprehensive overview of a proposed two-step synthetic route for the scale-up production of this compound. The protocols are based on established chemical principles of nucleophilic aromatic substitution and nitrile hydrolysis, drawing from literature precedents on similar heterocyclic systems.

Proposed Synthetic Pathway

A logical and efficient synthetic route for the scale-up production of this compound involves a two-step process, starting from a readily available dichloropyrazine precursor.

Synthetic_Pathway start 2,6-Dichloropyrazine-3-carbonitrile intermediate 3-Amino-6-chloropyrazine-2-carbonitrile start->intermediate Step 1: Selective Amination final This compound intermediate->final Step 2: Partial Nitrile Hydrolysis

Caption: Proposed two-step synthesis of this compound.

Step 1: Selective Amination of 2,6-Dichloropyrazine-3-carbonitrile

The first step involves the selective nucleophilic aromatic substitution (SNAr) of one chlorine atom on the pyrazine ring with an amino group. The electron-withdrawing nature of the pyrazine ring and the nitrile group facilitates this reaction. Achieving mono-substitution is crucial and can be controlled by careful management of reaction conditions.

Experimental Protocol

Materials:

  • 2,6-Dichloropyrazine-3-carbonitrile

  • Ammonia (gas or aqueous solution, e.g., 28-30% ammonium hydroxide)

  • Solvent (e.g., Dioxane, THF, or an alcohol like isopropanol)

  • Base (optional, e.g., Potassium Carbonate, if using ammonium salt)

Procedure:

  • To a suitable pressure reactor, charge the solvent and 2,6-Dichloropyrazine-3-carbonitrile.

  • Seal the reactor and purge with an inert gas (e.g., Nitrogen).

  • Introduce a controlled amount of ammonia. For laboratory scale, this can be an excess of concentrated ammonium hydroxide. For larger scale, gaseous ammonia might be used with careful pressure monitoring.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined through small-scale optimization studies.

  • Maintain the reaction at temperature with stirring for 4-12 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using aqueous ammonia, the product may precipitate upon cooling. The product can be isolated by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or slurry in a suitable solvent to remove unreacted starting material and the di-aminated byproduct.

Scale-Up Considerations
  • Reaction Exotherm: The amination reaction can be exothermic. For large-scale synthesis, controlled addition of the amination agent or a gradual temperature ramp is recommended.

  • Pressure Management: When using gaseous ammonia, a pressure-rated reactor is essential. Careful monitoring of the internal pressure is critical for safety.

  • Byproduct Formation: The primary byproduct is the di-amino substituted pyrazine. To minimize its formation, using a stoichiometric amount or a slight excess of the amination agent and careful temperature control is important.

  • Work-up and Isolation: On a large scale, direct crystallization of the product from the reaction mixture is the most efficient isolation method.

Quantitative Data (Illustrative)

The following table provides illustrative data based on similar reactions reported in the literature. Actual results will vary based on specific conditions and scale.

ParameterValue
Starting Material2,6-Dichloropyrazine-3-carbonitrile
Aminating AgentAqueous Ammonia (28%)
SolventDioxane
Temperature100 °C
Reaction Time8 hours
Illustrative Yield 75-85%
Illustrative Purity >95% after recrystallization

Step 2: Partial Hydrolysis of 3-Amino-6-chloropyrazine-2-carbonitrile

The second step is the controlled hydrolysis of the nitrile group to a carboxamide. It is critical to use mild conditions to prevent the over-hydrolysis to the carboxylic acid. A common method for this transformation is the use of hydrogen peroxide in an alkaline medium.

Experimental Protocol

Materials:

  • 3-Amino-6-chloropyrazine-2-carbonitrile

  • Solvent (e.g., Ethanol, Acetone, or a mixture with water)

  • Hydrogen Peroxide (e.g., 30-35% aqueous solution)

  • Base (e.g., Sodium Hydroxide or Potassium Carbonate)

Procedure:

  • In a reaction vessel, dissolve 3-Amino-6-chloropyrazine-2-carbonitrile in the chosen solvent.

  • Add the base to the solution and stir until it is dissolved.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add the hydrogen peroxide solution dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by HPLC or TLC.

  • Upon completion, the reaction can be quenched by the addition of a reducing agent (e.g., sodium sulfite solution) to destroy excess hydrogen peroxide.

  • The product can be isolated by filtration if it precipitates, or by extraction after removing the organic solvent.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Scale-Up Considerations
  • Exotherm Control: The addition of hydrogen peroxide is exothermic. A slow addition rate and efficient cooling are crucial for large-scale reactions to prevent temperature runaways.

  • Gas Evolution: The decomposition of hydrogen peroxide can lead to oxygen evolution. The reactor should be adequately vented.

  • Reaction Monitoring: Careful monitoring is essential to prevent the formation of the carboxylic acid byproduct. The reaction should be stopped as soon as the starting material is consumed.

  • Product Isolation: Crystallization is the preferred method for isolation on a large scale to ensure high purity and ease of handling.

Quantitative Data (Illustrative)

The following table provides illustrative data for the partial hydrolysis step.

ParameterValue
Starting Material3-Amino-6-chloropyrazine-2-carbonitrile
ReagentsHydrogen Peroxide, Sodium Hydroxide
SolventEthanol/Water
Temperature0-25 °C
Reaction Time4 hours
Illustrative Yield 80-90%
Illustrative Purity >98% after recrystallization

Safety and Handling

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • An eyewash station and safety shower should be readily accessible.

Chemical-Specific Hazards:

  • Dichloropyrazines: These are halogenated heterocyclic compounds and should be handled with care. They can be irritating to the skin, eyes, and respiratory system.

  • Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Gaseous ammonia is toxic and requires specialized handling procedures.

  • Hydrogen Peroxide: Concentrated solutions are strong oxidizers and can cause severe skin and eye burns. It can decompose violently if contaminated or heated.

Logical Workflow for Synthesis and Scale-Up

The following diagram illustrates the logical workflow from initial process development to full-scale production.

Scale_Up_Workflow cluster_dev Process Development cluster_pilot Pilot Scale-Up cluster_prod Production lab_scale Lab-Scale Synthesis (mg to g) optimization Reaction Optimization (Temp, Conc, Time) lab_scale->optimization analytics Analytical Method Development (HPLC, TLC) optimization->analytics pilot_scale Pilot Plant Batch (kg scale) analytics->pilot_scale safety_study Process Safety (Calorimetry, HAZOP) pilot_scale->safety_study purification_dev Purification Method Development safety_study->purification_dev production Full-Scale Production (multi-kg to ton) purification_dev->production qa_qc Quality Assurance & Quality Control production->qa_qc documentation Batch Manufacturing Records qa_qc->documentation

Caption: Logical workflow for the scale-up of a chemical synthesis process.

Disclaimer: The provided protocols are illustrative and based on general chemical principles and literature precedents for similar compounds. They have not been validated for the specific scale-up synthesis of this compound. It is imperative that any attempt to perform this synthesis is preceded by a thorough literature review, risk assessment, and small-scale laboratory optimization by qualified personnel.

Application Notes and Protocols for 3-Amino-6-chloropyrazine-2-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-Amino-6-chloropyrazine-2-carboxamide and its derivatives in drug discovery, with a focus on its potential application in fragment-based drug discovery (FBDD) for developing novel antimicrobial agents.

Introduction

This compound is a heterocyclic compound that serves as a valuable starting material for the synthesis of various biologically active molecules. Its derivatives have shown significant promise, particularly as antimicrobial agents. This document outlines the synthesis, biological activity, and potential workflow for employing this scaffold in a fragment-based drug discovery campaign.

Chemical Properties

PropertyValueReference
IUPAC Name 3-amino-6-chloro-2-pyrazinecarboxamide[1]
CAS Number 1125-56-0[2]
Molecular Formula C5H5ClN4O[1][2]
Molecular Weight 172.57 g/mol [2]
Storage Keep in dark place, Inert atmosphere, 2-8°C[2]

Biological Activity and Potential Targets

Derivatives of the pyrazine-2-carboxamide scaffold have demonstrated significant in vitro activity against various pathogens, most notably Mycobacterium tuberculosis.

Antimycobacterial Activity:

Several studies have reported the synthesis of 3-aminopyrazine-2-carboxamide derivatives with potent activity against Mycobacterium tuberculosis H37Rv. The mechanism of action is believed to involve the inhibition of essential enzymes in the mycobacterial cell wall synthesis pathway.

  • Enoyl-ACP reductase (InhA): Molecular docking studies suggest that derivatives of 3-chloropyrazine-2-carboxamide may act as inhibitors of InhA, a crucial enzyme in mycolic acid biosynthesis.[3][4] Active compounds have been shown to share common binding interactions with known InhA inhibitors.[3][4]

  • Prolyl-tRNA synthetase (ProRS): Some 3-acylaminopyrazine-2-carboxamides have been designed as inhibitors of prolyl-tRNA synthetase, another potential target for antimycobacterial agents.[5]

The following table summarizes the in vitro antimycobacterial activity of selected derivatives.

Compound IDSubstituentM. tuberculosis H37Rv MIC (µM)Cytotoxicity (IC50 in HepG2 cells, µM)
8 3-[(4-methylbenzyl)amino]6≥ 250
- 3-benzylaminopyrazine-2-carboxamides (series)6 - 42-
17 3-amino-N-(2,4-dimethoxyphenyl)46> 50
20 3-amino-N-(4-(trifluoromethyl)phenyl)11141.4

Data compiled from multiple sources.[3][4][6]

Application in Fragment-Based Drug Discovery (FBDD)

While direct literature on the use of this compound as a fragment is limited, its properties make it a suitable candidate for FBDD campaigns targeting enzymes like InhA. Below is a proposed workflow.

FBDD_Workflow cluster_0 Phase 1: Fragment Screening cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Optimization A Fragment Library (including 3-Amino-6- chloropyrazine-2-carboxamide) C Biophysical Screening (SPR, NMR, X-ray) A->C B Target Protein (e.g., InhA) B->C D Identify 'Hits' (Weakly Binding Fragments) C->D E Structural Biology (Co-crystallization of Hit with Target) D->E F Structure-Guided Fragment Elaboration E->F G Synthesize Analogs F->G H Assess Potency (IC50, MIC) G->H I Improve Potency and ADME Properties H->I J In Vivo Efficacy and Toxicity Studies I->J K Candidate Drug J->K

Caption: A hypothetical workflow for a fragment-based drug discovery campaign.

Experimental Protocols

This protocol describes the synthesis of derivatives from 3-chloropyrazine-2-carboxamide, a closely related precursor to the title compound.

Synthesis_Protocol A Starting Material: 3-chloropyrazine-2-carbonitrile B Partial Hydrolysis (controlled pH and temperature) A->B C Intermediate: 3-chloropyrazine-2-carboxamide B->C D React with substituted benzylamines in THF with triethylamine C->D E Final Product: 3-(substituted-benzylamino)pyrazine-2-carboxamide D->E

Caption: Synthetic route for 3-substituted-aminopyrazine-2-carboxamides.

Procedure:

  • Synthesis of 3-chloropyrazine-2-carboxamide: The starting material, 3-chloropyrazine-2-carbonitrile, undergoes partial hydrolysis of the nitrile group under controlled pH and temperature to yield 3-chloropyrazine-2-carboxamide.[4] This method is favored due to higher yields compared to direct amidation.[4]

  • Aminodehalogenation: 3-chloropyrazine-2-carboxamide is then reacted with various substituted benzylamines.[4] The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) with triethylamine as a base.[3]

  • Purification and Characterization: The final products are purified and characterized using techniques such as 1H- and 13C-NMR spectroscopy, IR spectroscopy, and elemental analysis.[4]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Synthesized compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • Prepare a serial dilution of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include a positive control (no compound) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Objective: To assess the cytotoxicity of the compounds against a human cell line (e.g., HepG2).

Materials:

  • HepG2 human hepatocellular carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (fetal bovine serum)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Proposed Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action for derivatives of this compound targeting the InhA enzyme in Mycobacterium tuberculosis.

Signaling_Pathway cluster_Mtb Mycobacterium tuberculosis Cell FAS_II Fatty Acid Synthase II (FAS-II) Pathway InhA InhA (Enoyl-ACP reductase) FAS_II->InhA Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Inhibitor 3-Amino-6-chloropyrazine- 2-carboxamide Derivative Inhibitor->InhA Inhibition

Caption: Proposed inhibition of the InhA enzyme in the mycolic acid synthesis pathway.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of new antimicrobial agents. The available data on their synthesis, biological activity, and potential targets provide a solid foundation for their inclusion in fragment-based and traditional drug discovery programs. The protocols and workflows outlined in this document are intended to guide researchers in the effective utilization of this chemical scaffold in their research endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-6-chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Amino-6-chloropyrazine-2-carboxamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the amination of a dichloropyrazine precursor. The provided data is adapted from the synthesis of the closely related compound, 3-amino-6-chloropyridazine, and serves as a strong starting point for optimization.

Problem IDIssue EncounteredPotential Cause(s)Suggested Solution(s)
LC-01 Low Conversion of Starting Material - Insufficient reaction temperature or time.- Low concentration of ammonia.- Poor solvent choice.- Gradually increase the reaction temperature in increments of 10-20°C.- Extend the reaction time, monitoring progress by TLC or GC.- Use a higher concentration of aqueous ammonia or consider using ammonia in a sealed reactor.- Screen different solvents such as DMF, acetonitrile, or a mixture thereof.
DP-02 Formation of Diamino-pyrazine Byproduct - High reaction temperature.- High molar ratio of ammonia to the starting material.- Prolonged reaction time.- Reduce the reaction temperature.- Decrease the molar equivalent of ammonia.- Carefully monitor the reaction and stop it once the mono-amino product is maximized.
IM-03 Presence of Unidentified Impurities - Decomposition of starting material or product at high temperatures.- Side reactions with residual reagents or solvents.- Ensure the purity of the starting materials and solvents.- Consider lowering the reaction temperature and extending the reaction time.- Employ a thorough purification strategy, such as column chromatography followed by recrystallization.
PC-04 Difficult Purification - Similar polarity of the product and byproducts.- For basic impurities, consider an acidic wash during workup.- Utilize a gradient elution in column chromatography to improve separation.- Attempt recrystallization from a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and effective method is the selective amination of a 3,6-dichloropyrazine precursor, such as 3,6-dichloropyrazine-2-carboxamide or a related derivative, using an ammonia source. Another viable route involves the preparation of 3-chloropyrazine-2-carboxamide from 3-chloropyrazine-2-carbonitrile, followed by a subsequent amination step.

Q2: How can I minimize the formation of the 3,6-diaminopyrazine-2-carboxamide byproduct?

The formation of the diamino byproduct is a common issue. To minimize it, you should carefully control the reaction conditions. Key parameters to adjust include:

  • Stoichiometry: Use a lower molar ratio of ammonia to the dichloropyrazine starting material.

  • Temperature: Running the reaction at a lower temperature can favor mono-substitution.

  • Reaction Time: Monitor the reaction progress closely and stop it before significant di-substitution occurs.

Q3: What are the recommended reaction conditions for the amination of the dichloropyrazine precursor?

Based on analogous syntheses of similar heterocyclic compounds, a range of conditions can be effective. The optimal conditions should be determined empirically. Below is a table summarizing various reaction conditions and their corresponding yields for the synthesis of 3-amino-6-chloropyridazine, which can be used as a starting point for optimization.

Molar Ratio (Dichloro-precursor:Ammonia)SolventTemperature (°C)Time (h)Yield (%)
1:0.5Dichloromethane302681.42
1:3Acetonitrile120793.79
1:3DMF130795.70
1:1.5DMF/Acetonitrile150689.25
1:3DMF180793.70

Q4: What is a reliable method for purifying the final product?

A multi-step purification process is often necessary to achieve high purity.

  • Initial Workup: After the reaction, the solvent is typically removed under reduced pressure.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent to remove a significant portion of impurities.

  • Column Chromatography: For higher purity, silica gel column chromatography is recommended. A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone) can be effective for separating the desired product from byproducts.

Q5: Can microwave-assisted synthesis improve the yield and reaction time?

Yes, microwave-assisted synthesis has been reported to be beneficial in related syntheses. It can often reduce reaction times significantly and may lead to higher yields by providing rapid and uniform heating, which can minimize the formation of thermal degradation byproducts.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloropyrazine-2-carboxamide from 3-Chloropyrazine-2-carbonitrile

This procedure is known to provide a higher yield compared to direct amidation of the pyrazine ring.

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, prepare a mixture of 30% hydrogen peroxide (29 mL) and water (195 mL).

  • pH Adjustment: Adjust the pH of the solution to 9 by adding an 8% (w/v) solution of sodium hydroxide.

  • Reaction Initiation: Heat the mixture to 50°C.

  • Addition of Starting Material: Add 3-chloropyrazine-2-carbonitrile (104 mmol) portion-wise over a period of 30 minutes.

  • Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to initiate crystallization.

  • Purification: Collect the crude product by filtration and recrystallize from ethanol. The expected yield is approximately 80%.[1]

Visual Logic and Workflow Diagrams

Below are diagrams illustrating the synthetic pathway and a general troubleshooting workflow.

G cluster_synthesis Synthetic Pathway 3_6_Dichloropyrazine_2_carboxamide 3,6-Dichloropyrazine- 2-carboxamide Reaction Amination Reaction 3_6_Dichloropyrazine_2_carboxamide->Reaction Ammonia Ammonia (aq.) Ammonia->Reaction 3_Amino_6_chloropyrazine_2_carboxamide 3-Amino-6-chloropyrazine- 2-carboxamide Reaction->3_Amino_6_chloropyrazine_2_carboxamide

Caption: General synthetic route to this compound.

G Start Low Yield Observed Check_Conversion Check Starting Material Conversion (TLC/GC) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Increase_Temp Increase Temperature/ Time Low_Conversion->Increase_Temp Yes High_Conversion High Conversion Low_Conversion->High_Conversion No Increase_Temp->Check_Conversion Change_Solvent Change Solvent Check_Byproducts Identify Byproducts (NMR, MS) High_Conversion->Check_Byproducts Diamination Diamination Product? Check_Byproducts->Diamination Reduce_Stoich Reduce NH3 Stoichiometry/ Temperature Diamination->Reduce_Stoich Yes Other_Impurity Other Impurities Diamination->Other_Impurity No Reduce_Stoich->Start Purification Optimize Purification (Chromatography, Recrystallization) Other_Impurity->Purification End Improved Yield Purification->End

References

Common side products in 3-Amino-6-chloropyrazine-2-carboxamide reactions and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-6-chloropyrazine-2-carboxamide. The following sections address common side products and offer guidance on their prevention and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products observed in reactions with this compound?

A1: Based on literature for analogous heterocyclic systems, two common classes of side products are dimers formed through oxidative coupling and byproducts from palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. Specific side products can include homocoupled dimers of the starting material and dehalogenated or hydrolyzed species.

Q2: My reaction is showing a product with approximately double the mass of the starting material. What could this be?

A2: A product with a mass double that of the starting material is likely a dimer. Oxidative dimerization of similar amino-heterocyclic carboxamides has been reported, potentially proceeding through a radical mechanism or catalyzed by trace metals and oxygen.[1][2][3] It is crucial to ensure that the reaction is performed under an inert atmosphere to minimize this side product.

Q3: I am performing a Suzuki-Miyaura coupling reaction with this compound and observing significant amounts of what appears to be the de-chlorinated starting material and homocoupled boronic acid. How can I prevent this?

A3: The formation of de-chlorinated starting material and homocoupled boronic acid are known side reactions in Suzuki-Miyaura couplings.[4] These side products can arise from various factors, including the specific catalyst and ligand used, the base, and the reaction temperature. Optimization of these parameters is key to minimizing these byproducts. Using a well-defined palladium catalyst and ensuring an oxygen-free environment can also be beneficial.

Q4: Why is direct N-acylation of this compound challenging?

A4: The amino group at the 3-position of the pyrazine ring exhibits low nucleophilicity. This reduced reactivity can make direct acylation difficult, often requiring harsh reaction conditions which in turn may lead to the formation of undesired side products.[5] Alternative strategies, such as using the more reactive methyl ester derivative followed by amidation, have been employed to overcome this challenge.

Troubleshooting Guides

Issue 1: Formation of Dimeric Byproducts
SymptomPotential CauseSuggested Solution
A significant peak in the mass spectrum corresponding to approximately twice the molecular weight of the starting material is observed.Oxidative coupling of the 3-amino group.1. Ensure the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen).2. Use degassed solvents.3. Add a radical scavenger (e.g., BHT) in a small amount if compatible with the desired reaction.4. Minimize reaction temperature and time.
The reaction mixture turns a dark color, and multiple spots are visible on TLC.Decomposition or polymerization initiated by oxidative processes.1. In addition to the above, purify the starting material to remove any trace metal impurities that could catalyze oxidation.2. Consider a different solvent system that may be less prone to radical formation.
Issue 2: Side Products in Suzuki-Miyaura Coupling Reactions
SymptomPotential CauseSuggested Solution
Presence of de-chlorinated 3-aminopyrazine-2-carboxamide in the product mixture.Premature reductive elimination from the palladium catalyst.1. Screen different palladium catalysts and ligands. Buchwald or Herrmann's palladacycle catalysts can sometimes be more effective.2. Use a milder base (e.g., K₃PO₄ instead of Na₂CO₃).3. Lower the reaction temperature.
Formation of homocoupled boronic acid (Ar-Ar).Competing reaction pathway of the boronic acid.1. Adjust the stoichiometry of the boronic acid (a slight excess, e.g., 1.1-1.2 equivalents, is often optimal).2. Ensure slow addition of the base or boronic acid.3. Use a two-phase solvent system (e.g., toluene/water) to control the concentration of the boronic acid in the organic phase.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimer Formation in N-Alkylation/Acylation
  • Inert Atmosphere: Set up the reaction in a flame-dried flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Solvent Degassing: Use a solvent that has been degassed by three freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

  • Reagent Addition: Dissolve this compound in the degassed solvent. Add the other reagents (e.g., alkyl halide, acyl chloride, base) sequentially via syringe under the inert atmosphere.

  • Reaction Conditions: Maintain the inert atmosphere throughout the reaction. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Work-up: Upon completion, quench the reaction and perform the work-up and purification as required.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Reduce Side Products
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure all oxygen is removed.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: After the starting material is consumed, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_desired Desired Reaction cluster_side Side Reactions cluster_reagent_side Reagent Side Reaction A This compound B Desired Product (e.g., N-substituted or Arylated) A->B Reagents (e.g., R-X, Ar-B(OH)2) C Dimer A->C Oxidative Conditions D Dechlorinated Product A->D Reductive Conditions E Homocoupled Boronic Acid Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->E Self-coupling

Caption: Reaction pathways for this compound.

Troubleshooting_Workflow Start Reaction Complete Analysis Analyze Crude Product (LC-MS, NMR) Start->Analysis CheckPurity Is Desired Product the Major Component? Analysis->CheckPurity Purify Purify Product CheckPurity->Purify Yes IdentifySideProducts Identify Major Side Products CheckPurity->IdentifySideProducts No End Pure Product Purify->End IsDimer Is it a Dimer? IdentifySideProducts->IsDimer IsCouplingSideProduct Suzuki Coupling Side Products? IsDimer->IsCouplingSideProduct No OptimizeInert Optimize Inert Atmosphere & Degas Solvents IsDimer->OptimizeInert Yes OptimizeCoupling Optimize Catalyst, Base, & Temperature IsCouplingSideProduct->OptimizeCoupling Yes ReRun Re-run Reaction IsCouplingSideProduct->ReRun Other OptimizeInert->ReRun OptimizeCoupling->ReRun

Caption: Troubleshooting workflow for reaction optimization.

References

Troubleshooting low yield in the amination of chloropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the amination of chloropyrazines. The content is divided into the two primary methods used for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

General Troubleshooting Workflow

Before diving into specific reaction types, this workflow can help diagnose the general area of concern.

G start Low Yield Observed reagents Check Reagent Purity & Stoichiometry start->reagents conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->conditions method Which Amination Method? snar Troubleshoot S(N)Ar Reaction method->snar S(N)Ar buchwald Troubleshoot Buchwald-Hartwig Reaction method->buchwald Buchwald-Hartwig reagents->method conditions->method

Caption: Initial troubleshooting flowchart for low yield amination.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a common method for aminating electron-deficient heteroaryl chlorides. The pyrazine ring is inherently electron-deficient, which facilitates this reaction, but challenges can still arise.

Frequently Asked Questions (SNAr)

Q1: My SNAr reaction shows little to no conversion. What are the most likely causes?

A1: Low conversion in SNAr reactions of chloropyrazines is often linked to three key factors: insufficient substrate activation, low nucleophilicity of the amine, or suboptimal reaction conditions.

  • Substrate Reactivity: The pyrazine ring itself activates the chloride for substitution. However, the reactivity can be significantly enhanced by the presence of additional electron-withdrawing groups on the ring.[1] If your chloropyrazine substrate lacks other activating groups, more forcing conditions (higher temperatures) may be necessary.[2]

  • Nucleophile Strength: The reaction rate is directly dependent on the strength of the amine nucleophile. Less nucleophilic amines, such as anilines or certain N-heterocycles, will react more slowly than aliphatic amines.[3]

  • Reaction Conditions: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[4] Ensure the temperature is adequate; some reactions require heating to 100-130 °C or higher to proceed at a reasonable rate.[3]

Q2: I'm observing multiple side products. What are they and how can I avoid them?

A2: A common side reaction is the competitive reaction with the solvent or trace water, especially under high temperatures, leading to hydroxylation or other solvolysis products. Using an anhydrous solvent and ensuring reagents are dry can minimize this. Another possibility, if using a base, is elimination if there are appropriate protons on a substituent.

Q3: Can I run this reaction without a catalyst?

A3: Yes, SNAr reactions on activated heteroaryl chlorides like chloropyrazine can often proceed without a metal catalyst.[3] Transition-metal-free conditions using KF in water have been shown to be effective for the amination of chloropyrazine with various amines.[3] However, for less reactive amines (e.g., 4-methoxyaniline), a palladium catalyst may be necessary to achieve a high yield.[3]

Table 1: Comparison of SNAr Reaction Conditions
Chloropyrazine SubstrateAmineConditionsYield (%)Reference
2-ChloropyrazineMorpholineKF, H₂O, 100 °C86[3]
2-ChloropyrazinePyrrolidineKF, H₂O, 100 °C81[3]
2-Chloropyrazine4-MethoxyanilineKF, H₂O, 100 °CNo Reaction[3]
2-ChloropyrazineMorpholineDMSO, 130 °CGood[3]
Experimental Protocol: General SNAr Amination
  • Reagent Preparation: In a suitable reaction vessel, combine the chloropyrazine (1.0 equiv), the amine (1.2-2.0 equiv), and a base if required (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMSO, DMF) to the mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-130 °C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[5]

Section 2: Troubleshooting Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, versatile method for forming C-N bonds, especially for less reactive aryl chlorides or challenging amine coupling partners.[6]

Frequently Asked Questions (Buchwald-Hartwig)

Q1: My Buchwald-Hartwig amination of a chloropyrazine is giving a very low yield. What should I check first?

A1: For low yields in Buchwald-Hartwig aminations, the catalyst system (palladium precursor and ligand) and the base are the most critical parameters to investigate.[4]

  • Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[7] The use of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, tBuXPhos, BippyPhos) can prevent this inhibition and promote the desired coupling.[4][7][8]

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often provide good results and high reaction rates.[4][9] However, if your substrate is sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures or longer reaction times.[7][9]

  • Palladium Precursor: Ensure you are using a high-quality palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂. Using a pre-formed palladium-ligand complex can sometimes ensure more consistent catalyst activation.[4]

Q2: My reaction has stalled and I see unreacted starting material. What can I do?

A2: Reaction stalling can be due to catalyst deactivation or incomplete conversion.

  • Catalyst Loading: While catalyst loading is typically low (0.01-2 mol%), for challenging couplings, a slightly higher loading might be necessary.[7]

  • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.[4] If the reaction is sluggish at a lower temperature, a gradual increase may improve the yield. Microwave irradiation can also be an effective technique to accelerate the reaction.[10]

  • Solvent: Ensure your solvent (commonly toluene or dioxane) is anhydrous, as water can deactivate the catalyst.[4][9]

Q3: I am trying to couple ammonia or a primary aliphatic amine and getting low yields. Are there special considerations?

A3: Ammonia is a particularly challenging coupling partner due to its strong binding to palladium complexes.[6] Often, an "ammonia equivalent" such as benzophenone imine is used, followed by a hydrolysis step to reveal the primary amine.[6] Alternatively, specialized catalyst systems with specific ligands like Josiphos-type ligands have been developed to directly couple ammonia.[6]

Key Parameter Optimization

G cluster_0 Catalyst System cluster_1 Base Selection cluster_2 Reaction Conditions pd_source Palladium Source (e.g., Pd₂(dba)₃, Pd(OAc)₂) ligand Ligand Selection (Sterically Hindered, e.g., XPhos, BippyPhos) strong_base Strong Base (e.g., NaOtBu, LHMDS) weak_base Weak Base (e.g., Cs₂CO₃, K₃PO₄) solvent Anhydrous Solvent (e.g., Toluene, Dioxane) temp Temperature (80-110 °C, Microwave) low_yield Low Yield in Buchwald-Hartwig low_yield->pd_source low_yield->strong_base low_yield->solvent

Caption: Key parameters for optimizing Buchwald-Hartwig amination.

Table 2: Buchwald-Hartwig Amination Conditions for Heteroaryl Chlorides
Heteroaryl ChlorideAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
2-Chloropyrazine4-MethoxyanilinePd₂(dba)₃ / BrettPhosNaOtBuToluene10093[3]
2,4-DichloropyridineAnilinePd(OAc)₂ / XPhosK₂CO₃t-BuOH10095[10]
3-Iodo-6-arylpyridazineDiethylaminePdCl₂(dppf) / dppfNaOtBuDioxane80High[11]
(Hetero)aryl ChloridePrimary/Secondary AmineBippyPhos/[Pd(cinnamyl)Cl]₂NaOtBuToluene10070-98[8]
Experimental Protocol: General Buchwald-Hartwig Amination
  • Setup: To an oven-dried reaction tube, add the chloropyrazine (1.0 equiv), amine (1.2 equiv), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Add the base (e.g., NaOtBu, 1.4 equiv). Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.[4]

  • Solvent Addition: Add anhydrous solvent (e.g., toluene) via syringe.

  • Reaction Execution: Heat the mixture in an oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Pass the mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to isolate the desired aminopyrazine product.[4]

References

Technical Support Center: Purification of 3-Amino-6-chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for the removal of impurities from crude 3-Amino-6-chloropyrazine-2-carboxamide, a crucial intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the common impurities in crude this compound?

A1: The most common impurity is the unreacted starting material, 3-chloropyrazine-2-carbonitrile, from its synthesis via partial hydrolysis. Other potential impurities may include byproducts from side reactions, though these are generally less prevalent with controlled reaction conditions.

Q2: My crude product has a noticeable color. Does this indicate a high level of impurity?

A2: While pure this compound is typically a light-colored solid, a darker coloration can suggest the presence of impurities. However, the intensity of the color does not always correlate directly with the percentage of impurity. Chromatographic or spectroscopic analysis is recommended for an accurate purity assessment.

Q3: I performed a recrystallization, but the yield was very low. What could be the issue?

A3: Low yield after recrystallization can be due to several factors:

  • Excessive solvent: Using too much solvent will keep more of your product dissolved even after cooling.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Premature crystallization: If the solution cools too much during a hot filtration step, the product can crystallize out along with the impurities being removed.

Q4: After column chromatography, my fractions are still showing impurities on a TLC plate. What went wrong?

A4: This can happen for a few reasons:

  • Inappropriate mobile phase: The polarity of your eluent may not be optimal for separating your target compound from the impurities.

  • Column overloading: Using too much crude product for the amount of stationary phase can lead to poor separation.

  • Cracks or channels in the stationary phase: Improperly packed columns can allow the sample to travel down unevenly.

  • Co-eluting impurities: The impurity may have a very similar polarity to your product in the chosen solvent system.

Q5: Can I use an extraction method to purify my product?

A5: Yes, an acid-base extraction can be an effective method to separate this compound from non-basic impurities. The amino group on the pyrazine ring allows the compound to be protonated and moved into an aqueous acidic phase, leaving neutral organic impurities behind.

Purification Protocols

Recrystallization

Recrystallization is a common technique for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Experimental Protocol:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Suitable solvents for this compound include ethanol, methanol, acetonitrile, and mixtures of ethanol and water.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add the minimum amount of hot solvent needed to fully dissolve the compound.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography

Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase.

Experimental Protocol:

  • Stationary and Mobile Phase Selection: Silica gel is a commonly used stationary phase. The mobile phase (eluent) should be chosen based on TLC analysis to achieve good separation. A common mobile phase for compounds of similar polarity is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.

  • Column Packing: Prepare a slurry of the silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Acid-Base Extraction

This technique is useful for separating basic compounds from neutral or acidic impurities.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with an aqueous acidic solution (e.g., 1 M HCl). The basic this compound will move into the aqueous layer as its protonated salt.

  • Separation: Separate the aqueous layer from the organic layer (which contains neutral impurities).

  • Neutralization: Neutralize the aqueous layer with a base (e.g., saturated sodium bicarbonate solution) to precipitate the purified compound.

  • Extraction and Drying: Extract the precipitated product back into an organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

Quantitative Data on Purification

The following table provides illustrative data on the expected outcomes of different purification methods for crude this compound, which typically has an initial purity of around 95%.[1]

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Recrystallization~95>9870-85
Column Chromatography~95>9960-80
Acid-Base Extraction~95>9775-90

Note: This data is representative and actual results may vary depending on the specific nature and amount of impurities, as well as the experimental conditions.

Visualizing Workflows and Troubleshooting

PurificationWorkflow cluster_recrystallization Recrystallization Workflow rec_start Crude Product rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_filter Hot Filtration (if needed) rec_dissolve->rec_filter rec_cool Slow Cooling & Ice Bath rec_filter->rec_cool rec_collect Vacuum Filtration & Washing rec_cool->rec_collect rec_dry Drying rec_collect->rec_dry rec_end Pure Product rec_dry->rec_end

Caption: A typical workflow for the purification of this compound by recrystallization.

ChromatographyWorkflow cluster_chromatography Column Chromatography Workflow chrom_start Crude Product chrom_load Dissolve & Load onto Column chrom_start->chrom_load chrom_elute Elute with Mobile Phase chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_analyze Analyze Fractions (TLC) chrom_collect->chrom_analyze chrom_combine Combine Pure Fractions chrom_analyze->chrom_combine chrom_evaporate Evaporate Solvent chrom_combine->chrom_evaporate chrom_end Pure Product chrom_evaporate->chrom_end

Caption: The general workflow for purifying this compound using column chromatography.

TroubleshootingRecrystallization issue Low Yield in Recrystallization cause1 Too Much Solvent Used? issue->cause1 cause2 Cooling Too Rapid? issue->cause2 cause3 Solvent Choice Suboptimal? issue->cause3 solution1 Use minimum amount of hot solvent for dissolution. cause1->solution1 solution2 Allow to cool slowly to room temperature before ice bath. cause2->solution2 solution3 Test solubility in a range of solvents to find the best one. cause3->solution3

Caption: A troubleshooting guide for common issues encountered during the recrystallization process.

References

Preventing degradation of 3-Amino-6-chloropyrazine-2-carboxamide during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Amino-6-chloropyrazine-2-carboxamide

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound during a reaction?

A1: The degradation of this compound is primarily influenced by several factors related to its chemical structure. The pyrazine ring is electron-deficient, making it susceptible to nucleophilic attack. The amino and carboxamide groups can also participate in various side reactions.

Key Factors Leading to Degradation:

  • Oxidation: The amino group on the pyrazine ring is susceptible to air oxidation, which can lead to the formation of colored impurities and byproducts. This process can be accelerated by heat and light.[1]

  • Hydrolysis: The carboxamide group can undergo hydrolysis to the corresponding carboxylic acid, especially under strong acidic or basic conditions at elevated temperatures.

  • Nucleophilic Substitution: The chlorine atom at the 6-position is a leaving group and can be displaced by nucleophiles present in the reaction mixture, leading to undesired side products.

  • Incompatible Reagents: Strong oxidizing agents and strong acids can lead to decomposition.[2] Thermal decomposition can also release irritating gases.[2]

  • High Temperatures: Elevated temperatures can accelerate all degradation pathways, including polymerization or other complex decomposition reactions.

Q2: I'm observing a color change in my reaction mixture (e.g., turning yellow, red, or dark brown). What does this indicate?

A2: A gradual color change, particularly to red or darker shades, is often a visual indicator of the oxidation of the amino group.[1] This is a common issue with arylamines. The formation of these colored species typically signifies the generation of impurities, which can complicate purification and lower the yield of your desired product.

Q3: My reaction yield is consistently low. How can I determine if reactant degradation is the cause?

A3: To diagnose if reactant degradation is the issue, you should:

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of products and byproducts over time. The appearance of multiple, unexpected spots/peaks may indicate degradation.

  • Run a Control Experiment: Set up a control reaction containing only this compound and the solvent under the same reaction conditions (temperature, time). If you observe the disappearance of the starting material or the formation of new spots/peaks, degradation is likely occurring.

  • Characterize Byproducts: If possible, isolate and characterize the major byproducts. Their structures can provide direct evidence for specific degradation pathways (e.g., hydrolysis, oxidation).

Troubleshooting Guide

This section provides solutions to common problems encountered during reactions involving this compound.

Problem 1: Low Yield and Formation of Colored Impurities
Potential Cause Recommended Solution Explanation
Air/Oxygen Exposure Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] Use degassed solvents to minimize dissolved oxygen.[1]The amino group is sensitive to oxidation. An inert atmosphere creates a protective blanket over the reaction mixture, preventing oxidative degradation.[1]
High Reaction Temperature Run the reaction at the lowest effective temperature. Consider extending the reaction time at a lower temperature instead of increasing the heat.Thermal decomposition and side reactions are accelerated at higher temperatures. Minimizing heat input can significantly improve product yield and purity.
Solvent Choice If using protic solvents like ethanol, consider switching to aprotic solvents such as THF or Ethyl Acetate.[1]Protic solvents can sometimes facilitate degradation pathways. A change in solvent can alter the stability of the reactant.[1]
Problem 2: Presence of Unexpected Byproducts
Potential Cause Recommended Solution Explanation
Hydrolysis of Carboxamide Ensure the reaction is run under anhydrous conditions if possible. If aqueous conditions are necessary, maintain a neutral pH and keep the temperature as low as feasible.The carboxamide functional group is susceptible to hydrolysis under harsh pH and high-temperature conditions.
Nucleophilic Attack If your reaction mixture contains strong nucleophiles not intended to react with the pyrazine ring, consider using a protecting group strategy for the amino function.Unwanted nucleophilic substitution at the 6-chloro position can lead to significant byproduct formation.
Incompatible Reagents Avoid using strong oxidizing agents or strong acids unless they are essential for the desired transformation.[2]These reagents are known to be incompatible with the compound and can cause rapid decomposition.[2]

Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Reaction

This protocol outlines best practices for setting up a reaction to minimize oxidative degradation.

Objective: To perform a reaction using this compound while preventing exposure to atmospheric oxygen.

Materials:

  • Two-neck or three-neck round-bottom flask

  • Condenser (if heating)

  • Septa

  • Nitrogen or Argon gas line with a bubbler

  • Schlenk line or manifold (optional, for advanced setups)

  • Degassed solvent

  • Syringes and needles

Methodology:

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove moisture.

  • System Assembly: Assemble the flask and condenser. Seal the openings with septa.

  • Inerting the System: Insert a needle connected to the inert gas line through a septum. Insert a second needle as an outlet.

  • Purge: Allow the inert gas to flow through the flask for 5-10 minutes to displace all the air.

  • Reagent Addition: Add this compound and other solid reagents to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent via a cannula or a syringe.

  • Reaction: Begin heating or stirring as required by your specific procedure. Maintain a slight positive pressure of the inert gas throughout the reaction (indicated by slow bubbling in the bubbler).

  • Work-up: Upon completion, cool the reaction to room temperature before exposing it to air.

Visual Guides and Workflows

Troubleshooting Logic for Reaction Failure

This diagram outlines a logical workflow for troubleshooting reactions where this compound degradation is suspected.

G start Low Yield or Multiple Byproducts Observed check_control Run Control Reaction? (Reagent + Solvent @ T) start->check_control degradation_confirmed Degradation Confirmed check_control->degradation_confirmed Yes, byproducts form no_degradation No Degradation in Control (Problem is with other reagents) check_control->no_degradation No check_atmosphere Was Inert Atmosphere Used? degradation_confirmed->check_atmosphere use_inert Implement Inert Atmosphere Protocol check_atmosphere->use_inert No check_temp Was Reaction Heated? check_atmosphere->check_temp Yes use_inert->check_temp lower_temp Reduce Temperature & Extend Time check_temp->lower_temp Yes check_reagents Are Strong Acids/ Bases/Oxidants Present? check_temp->check_reagents No lower_temp->check_reagents modify_reagents Modify Reagents or Use Milder Conditions check_reagents->modify_reagents Yes final_review Review & Optimize Reaction Conditions check_reagents->final_review No modify_reagents->final_review

Caption: Troubleshooting workflow for diagnosing and solving degradation issues.

Potential Degradation Pathways

This diagram illustrates the main chemical vulnerabilities of the this compound molecule.

G main This compound oxidation Oxidation (via Air/O2) main->oxidation Amino Group (-NH2) hydrolysis Hydrolysis (H2O, H+/OH-) main->hydrolysis Carboxamide Group (-CONH2) substitution Nucleophilic Substitution (at 6-position) main->substitution Chloro Group (-Cl) prod_ox Colored Byproducts (e.g., N-oxides, dimers) oxidation->prod_ox prod_hy 3-Amino-6-chloropyrazine- 2-carboxylic acid hydrolysis->prod_hy prod_sub 6-Substituted Pyrazine Derivatives substitution->prod_sub

Caption: Key degradation pathways for the target molecule.

References

Overcoming challenges in the crystallization of 3-Amino-6-chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 3-Amino-6-chloropyrazine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of this compound?

A1: The key factors are the choice of solvent, control of the cooling rate, and the purity of the starting material. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1] Rapid cooling can lead to the formation of impure, amorphous solids instead of pure crystals.[1]

Q2: I'm not getting any crystals to form. What should I do?

A2: If no crystals form, it is likely that too much solvent was used. Try boiling off some of the solvent to increase the concentration of the compound and then allow it to cool again.[2] If that fails, the solvent can be removed entirely by rotary evaporation to recover the solid, and the crystallization can be re-attempted with a different solvent system.[2]

Q3: My crystallization is happening too quickly and the product seems impure. How can I slow it down?

A3: Rapid crystallization can trap impurities within the crystal lattice.[2] To slow it down, add a small amount of additional solvent to the hot solution, ensuring you have slightly more than the minimum required to dissolve the solid. This will keep the compound in solution for a longer period during cooling, allowing for more controlled crystal growth.[2] Insulating the flask can also help to slow the cooling process.[2]

Q4: The solid is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals. This can happen if the solution is too concentrated or if there are significant impurities. To resolve this, add more solvent to the hot solution to decrease the saturation and allow it to cool again.[2] If impurities are suspected, a charcoal treatment of the hot solution may be beneficial.[2]

Q5: What is the impact of pH on the crystallization of this compound?

A5: The pH of the crystallization medium can significantly affect the solubility and the crystalline form of the product, especially for a molecule with amino and carboxamide groups that can be protonated or deprotonated.[3] It is crucial to control the pH to ensure the desired neutral form of this compound is being crystallized. Variations in pH can lead to the crystallization of different polymorphs or salts, or even prevent crystallization altogether.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Crystal Yield Too much solvent used.[2]Concentrate the solution by boiling off some solvent and re-cool.[2]
Inappropriate solvent choice.Refer to solvent selection data for similar compounds and perform small-scale solubility tests.
Impure Crystals Crystallization occurred too rapidly.[2]Re-dissolve in the minimum amount of hot solvent, add a slight excess of solvent, and cool slowly.[2]
Presence of soluble impurities.Consider a pre-purification step like column chromatography or treatment with activated charcoal.[2]
"Oiling Out" (Formation of liquid droplets) Solution is oversaturated at a temperature above the compound's melting point.[2]Add more solvent to the hot solution to reduce the concentration and re-cool.[2]
Significant impurities depressing the melting point.Purify the crude material before crystallization. A charcoal treatment may help remove colored impurities.[2]
Formation of Amorphous Solid "Shock cooling" or very rapid precipitation.[1]Ensure the solution cools slowly and remains undisturbed.[1] Using a slightly larger volume of solvent can also help.[2]
Inconsistent Crystal Form (Polymorphism) Variations in solvent, cooling rate, or pH.Standardize the crystallization protocol, paying close attention to these parameters to ensure consistent results.

Data Presentation

Table 1: Solubility of Structurally Similar Compound (6-Chloropyridazin-3-amine) in Various Solvents at Different Temperatures

Note: This data is for a structurally related compound and should be used as a guideline for initial solvent screening for this compound.

Solvent Solubility (Mole Fraction) at 298.15 K (25°C) Solubility (Mole Fraction) at 343.55 K (70.4°C)
MethanolData not available in search resultsData not available in search results
EthanolData not available in search resultsData not available in search results
n-ButanolData not available in search resultsData not available in search results
N,N-DimethylformamideData not available in search resultsData not available in search results
AcetoneData not available in search resultsData not available in search results
CyclohexanoneData not available in search resultsData not available in search results
Ethyl AcetateData not available in search resultsData not available in search results
TolueneData not available in search resultsData not available in search results

Data for 6-chloropyridazin-3-amine indicates that its solubility increases with rising temperature in these solvents.[4]

Table 2: User-Defined Experimental Conditions for Crystallization
Parameter Experiment 1 Experiment 2 Experiment 3
Solvent(s)
Solvent Ratio (if mixed)
Starting Material (g)
Solvent Volume (mL)
Dissolution Temperature (°C)
Cooling Profile
Final Temperature (°C)
Yield (g)
Crystal Morphology

Experimental Protocols

Protocol 1: Standard Recrystallization
  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling and better crystal formation, the flask can be placed in an insulated container.

  • Crystal Formation: Once crystals begin to form, the flask can be moved to an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Troubleshooting Rapid Crystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of hot solvent as described in the standard protocol.

  • Solvent Addition: Add an additional 5-10% volume of the hot solvent to the solution.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature in a location free from vibrations.

  • Crystal Growth: Allow sufficient time for the crystals to grow. This may take several hours.

  • Isolation and Drying: Collect and dry the crystals as described in the standard protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis start Crude Product solvent_selection Solvent Screening start->solvent_selection 1. Select Solvent dissolution Dissolution in Minimal Hot Solvent solvent_selection->dissolution 2. Dissolve hot_filtration Hot Filtration (if needed) dissolution->hot_filtration 3. Purify Solution cooling Slow Cooling hot_filtration->cooling 4. Induce Crystallization crystal_formation Crystal Formation cooling->crystal_formation filtration Vacuum Filtration crystal_formation->filtration 5. Isolate drying Drying filtration->drying analysis Purity Analysis drying->analysis pure_product Pure Crystals analysis->pure_product

Caption: A generalized workflow for the crystallization of this compound.

Caption: A troubleshooting decision tree for common crystallization problems.

References

Technical Support Center: Suzuki Coupling of 3-Amino-6-chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki coupling of 3-Amino-6-chloropyrazine-2-carboxamide. This electron-deficient heterocyclic halide presents unique challenges, and this guide offers insights into alternative catalysts and strategies to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound so challenging?

The Suzuki coupling of this substrate is often difficult due to a combination of factors. The pyrazine ring is electron-deficient, which can make the oxidative addition step of the catalytic cycle sluggish for a chlorosubstituent. Additionally, the presence of multiple nitrogen atoms (in the pyrazine ring and the amino group) can lead to catalyst inhibition or deactivation by coordinating to the palladium center.[1] The amide group can also participate in side reactions under certain conditions.

Q2: My standard Suzuki coupling conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O) are failing. What is the most likely cause?

Complete reaction failure with standard catalysts like Tetrakis(triphenylphosphine)palladium(0) is common for this type of substrate. The primary reasons are typically:

  • Insufficient Catalyst Activity: Standard phosphine ligands like PPh₃ are often not electron-rich or bulky enough to promote the oxidative addition of the C-Cl bond on the electron-poor pyrazine ring.

  • Catalyst Inhibition: The nitrogen lone pairs on the pyrazine and amino groups can bind strongly to the palladium catalyst, effectively poisoning it.[1]

  • Inappropriate Base: The choice of base is critical. If the base is too weak or has poor solubility in the reaction medium, the crucial transmetalation step will be inefficient.[1]

Q3: What are the most common side reactions to look out for?

Several side reactions can reduce the yield of the desired product:

  • Protodeboronation: This is the hydrolysis of the boronic acid starting material back to the corresponding arene, which removes it from the catalytic cycle. This can be exacerbated by excess water or certain bases.[1]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.

  • Dehalogenation: The starting material, this compound, can be reduced to 3-Amino-pyrazine-2-carboxamide. This can occur if there are hydride sources in the reaction.

  • Catalyst Decomposition: An inactive form of palladium, often appearing as palladium black, can precipitate out of the solution, indicating catalyst death.[1]

Troubleshooting Guides

Problem 1: Low to No Yield of Desired Product

If you are observing little to no formation of your coupled product, consider the following troubleshooting steps, presented in a logical workflow.

G start Start: Low/No Yield catalyst 1. Change Catalyst System - Use Buchwald Ligands (SPhos, XPhos) - Try NHC Ligands (e.g., IPr) - Consider pincer complexes start->catalyst Initial Step base 2. Optimize Base - Switch to stronger, non-coordinating bases (K3PO4, Cs2CO3) catalyst->base If no improvement solvent 3. Modify Solvent System - Use anhydrous polar aprotic solvents (Dioxane, THF, DMF) - Add controlled amount of water if needed base->solvent If still low yield temp 4. Increase Reaction Temperature - Chlorides often require higher temps (80-120 °C) solvent->temp If reaction is sluggish degas 5. Ensure Rigorous Degassing - Use Freeze-Pump-Thaw (3x) - Sparge with inert gas (Ar/N2) temp->degas If side products persist success Success: Product Formation degas->success Monitor Progress

Caption: Troubleshooting workflow for low yield Suzuki coupling.

Problem 2: Significant Formation of Side Products
Side ProductPotential CauseRecommended Solution
Homocoupling of Boronic Acid Oxygen present in the reaction mixture.Ensure thorough degassing of solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen).
Protodeboronation of Boronic Acid Excess water; unsuitable base.Use anhydrous solvents. Consider using more stable boronic esters (e.g., pinacol esters). Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[1]
Dehalogenation of Starting Material Presence of hydride sources; prolonged high temperatures.Use high-purity, dry solvents. Optimize the reaction time to avoid prolonged heating after the starting material is consumed.

Alternative Catalyst Systems and Protocols

Given the challenging nature of the substrate, more advanced catalyst systems are recommended over standard Pd(PPh₃)₄. Below is a comparison of potential systems based on literature for similar electron-deficient heteroaryl chlorides.

Catalyst System (Precatalyst / Ligand)Typical Loading (mol%)BaseSolventTemperature (°C)Key Advantages
Pd₂(dba)₃ / SPhos1-3 / 2-6K₃PO₄1,4-Dioxane80-110Highly active for aryl chlorides; bulky ligand prevents catalyst inhibition.
Pd(OAc)₂ / XPhos1-3 / 2-6K₃PO₄t-BuOH or Dioxane80-110Broad substrate scope, effective for sterically hindered and electron-poor substrates.
[Pd(IPr)Cl₂]₂1-2Cs₂CO₃THF or Dioxane70-100N-Heterocyclic Carbene (NHC) ligands are highly electron-donating and robust.
Pd(II) ONO Pincer Complex0.01-1K₃PO₄Toluene / H₂O100Can be highly active at very low catalyst loadings for chloropyrazines.[1]
Experimental Protocol: General Procedure Using a Buchwald Ligand (SPhos)

This protocol is a representative procedure for the Suzuki coupling of this compound with a generic arylboronic acid using a modern, highly active catalyst system.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq)

  • Anhydrous, degassed 1,4-Dioxane

Workflow Diagram:

Caption: Experimental workflow for Suzuki coupling.

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the required volume of degassed, anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Identifying and characterizing unknown byproducts in pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and characterizing unknown byproducts encountered during the synthesis of pyrazines.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My pyrazine synthesis is producing a significant amount of unknown byproducts. What are the common causes?

A1: The formation of byproducts in pyrazine synthesis is a frequent challenge and can be attributed to several factors:

  • Purity of Starting Materials: Impurities in your reactants, such as α-diketones, 1,2-diamines, or α-amino ketones, can lead to unwanted side reactions.[1] It is crucial to use highly pure starting materials, and purification before use is recommended.[1]

  • Reaction Conditions: Pyrazine syntheses are often sensitive to reaction parameters.[1] Suboptimal temperature, reaction time, or pressure can favor the formation of byproducts.[1][2] For instance, excessively high temperatures can cause the pyrazine ring to break down.[3]

  • Incomplete Oxidation: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that requires oxidation to the aromatic pyrazine.[1][2] If this step is incomplete, your final product will be a mixture, effectively lowering the yield of the desired product and introducing an impurity.[1]

  • Side Reactions: Depending on the synthetic route, specific side reactions can occur. For example, in the Maillard reaction involving amino acids and sugars, Strecker aldehydes are common byproducts.[3] When using cellulosic-derived sugars and ammonium hydroxide, imidazole derivatives are frequently observed impurities.[3][4]

Q2: I suspect the formation of imidazole byproducts. How can I confirm their presence and minimize their formation?

A2: Imidazole derivatives, such as 4-methyl imidazole, are common byproducts, especially when using certain solvents.[1][4]

  • Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for identifying volatile byproducts like imidazoles.[4][5] The mass spectra of positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging.[5] Therefore, comparing the retention indices with known standards is often necessary for confirmation.[5]

  • Minimization:

    • Solvent Choice: During liquid-liquid extraction, using a less polar solvent like hexane can prevent the co-extraction of polar byproducts such as imidazoles.[1][4] Solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are more likely to co-extract 4-methyl imidazole.[4]

    • Purification: Column chromatography using silica gel can effectively separate pyrazines from more polar imidazole impurities.[1][4] Distillation can also be employed to separate volatile pyrazines from non-volatile imidazoles.[1]

Q3: My reaction yield is low, and I see multiple spots on my TLC plate. How can I troubleshoot this?

A3: Low yields and multiple products are often linked. Here's a systematic approach to troubleshooting:

  • Analyze the Byproducts: The first step is to identify the major byproducts using techniques like GC-MS and NMR. This will provide clues about the undesired reaction pathways.

  • Optimize Reaction Conditions: A systematic optimization of reaction parameters can improve selectivity towards the desired pyrazine.[2] Key parameters to investigate include:

    • Temperature: Both too low and too high temperatures can be detrimental. For example, in one synthesis, increasing the temperature from 100°C to 140°C improved the pyrazine yield.[3]

    • Reaction Time: Monitor the reaction progress over time to determine the optimal duration and avoid product degradation from prolonged reaction times.[3]

    • Catalyst: The choice of catalyst can significantly impact byproduct formation.[3]

  • Re-evaluate Starting Material Purity: As mentioned, impure starting materials are a common cause of side reactions.[1] Consider purifying your reactants even if they are from a commercial source.

Data Presentation

Table 1: Common Byproducts in Pyrazine Synthesis and Their Typical Origin

Byproduct ClassSpecific ExampleCommon Synthetic Route of OriginAnalytical Method for Identification
Imidazoles4-methyl imidazoleReactions involving cellulosic-derived sugars and ammonium hydroxide.[3][4]GC-MS, NMR
Strecker AldehydesVariousMaillard reaction between amino acids and reducing sugars.[3]GC-MS
Positional Isomers2,5-Dimethylpyrazine vs. 2,6-DimethylpyrazineSelf-condensation of α-amino ketones.[6]GC-MS with retention index comparison, NMR.[5]
Dihydropyrazines2,3-dimethyl-5,6-dihydropyrazineIncomplete oxidation of the dihydropyrazine intermediate.[1][7]GC-MS, NMR

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis of Pyrazine Synthesis Mixture

This protocol outlines a general method for the identification of volatile byproducts.

  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture.

    • If the mixture is in a high-boiling solvent, perform a liquid-liquid extraction with a volatile, less polar solvent like hexane or dichloromethane.[1][4]

    • Dry the organic extract over anhydrous sodium sulfate and filter.

    • Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the extraction solvent.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Use a GC system equipped with a mass spectrometer detector.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-1, ZB-5MS) is typically suitable for separating pyrazine isomers.[5]

    • Injection: Inject 1 µL of the prepared sample.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) at a rate of 10°C/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • Compare the mass spectrum of each peak with a spectral library (e.g., NIST) for tentative identification.[8]

    • For confirmation, especially with isomers, compare the retention indices of the unknown peaks with those of authentic standards if available.[5]

Protocol 2: Purification of Pyrazines from Imidazole Byproducts using Column Chromatography

This protocol is designed for the removal of polar imidazole byproducts.[1][4]

  • Column Preparation:

    • Pack a glass column with silica gel in a non-polar solvent like hexane.

  • Sample Loading:

    • Concentrate the crude organic extract containing the pyrazines and impurities under reduced pressure.

    • Adsorb the concentrated sample onto a small amount of silica gel.

    • Carefully load the sample-adsorbed silica onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane).

    • Gradually increase the polarity of the eluting solvent by adding a more polar solvent like ethyl acetate (e.g., starting with 100% hexane, then 95:5 hexane:ethyl acetate, etc.).[4]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the purified pyrazine.[1]

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Pyrazine Synthesis cluster_analysis Byproduct Identification cluster_purification Purification Synthesis Crude Reaction Mixture LLE Liquid-Liquid Extraction Synthesis->LLE Sample Prep GCMS GC-MS Analysis LLE->GCMS NMR NMR Analysis LLE->NMR Data Identify Byproducts GCMS->Data NMR->Data Column Column Chromatography Data->Column If polar byproducts Distillation Distillation Data->Distillation If volatile byproducts Recrystallization Recrystallization Data->Recrystallization If solid product PureProduct Pure Pyrazine Column->PureProduct Distillation->PureProduct Recrystallization->PureProduct

Caption: Workflow for byproduct identification and purification.

troubleshooting_logic Start Problem: Unknown Byproducts AnalyzeByproducts Identify Byproducts (GC-MS, NMR) Start->AnalyzeByproducts CheckPurity Check Starting Material Purity CheckPurity->Start Re-run with pure materials Optimize Optimize Reaction Conditions (Temp, Time, Catalyst) Optimize->Start Re-run with optimized conditions AnalyzeByproducts->CheckPurity AnalyzeByproducts->Optimize ModifyPurification Modify Purification Strategy AnalyzeByproducts->ModifyPurification Pure Pure Product ModifyPurification->Pure

Caption: Troubleshooting logic for byproduct formation.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 3-Amino-6-chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes to 3-Amino-6-chloropyrazine-2-carboxamide, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present a comparative analysis of two main strategies: the partial hydrolysis of a nitrile precursor and the nucleophilic aromatic substitution (SNAr) on a dichlorinated pyrazine. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

Two principal methods for the synthesis of this compound are prominently described in the scientific literature. The first involves the controlled partial hydrolysis of 3-chloropyrazine-2-carbonitrile. The second route is a nucleophilic aromatic substitution (SNAr) reaction, specifically the amination of a dichlorinated pyrazine-2-carboxamide precursor.

Route 1: Partial Hydrolysis of 3-chloropyrazine-2-carbonitrile

This approach is often favored due to its reportedly higher yields.[1][2] The synthesis begins with the partial hydrolysis of the nitrile group of 3-chloropyrazine-2-carbonitrile under controlled pH and temperature conditions.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Data Presentation

The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound.

ParameterRoute 1: Partial HydrolysisRoute 2: Nucleophilic Aromatic Substitution (SNAr) (Analogous Pyridazine Synthesis)
Starting Material 3-chloropyrazine-2-carbonitrile3,6-dichloropyridazine
Key Reagents Hydrogen peroxide, Sodium hydroxideAqueous ammonia
Solvent WaterDichloromethane, Acetonitrile, DMF, Ethanol, Methanol
Reaction Temperature 50-55 °C30-180 °C
Reaction Time 3 hours5-26 hours
Reported Yield ~80%[2]81-94%[3]
Purity Not explicitly stated, requires recrystallization99.00-99.07% (GC)[3]

Experimental Protocols

Route 1: Partial Hydrolysis of 3-chloropyrazine-2-carbonitrile

This protocol is adapted from a published procedure for the synthesis of 3-chloropyrazine-2-carboxamide.[2]

Materials:

  • 3-chloropyrazine-2-carbonitrile

  • 30% Hydrogen peroxide

  • 8% (w/v) Sodium hydroxide solution

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Prepare a mixture of 29 mL of concentrated (30%) hydrogen peroxide and 195 mL of water.

  • Alkalinize the mixture to a pH of 9 using an 8% (w/v) solution of sodium hydroxide.

  • Heat the solution to 50 °C.

  • Add 104 mmol of 3-chloropyrazine-2-carbonitrile portion-wise over a period of 30 minutes.

  • Stir the reaction mixture for an additional 2.5 hours at 55 °C.

  • Monitor the pH periodically and adjust to 9 with the sodium hydroxide solution as needed.

  • Cool the reaction mixture in a refrigerator to induce crystallization.

  • Collect the crude product and recrystallize from ethanol.

Route 2: Nucleophilic Aromatic Substitution (SNAr) - Amination of 3,6-dichloropyridazine (Analogous Procedure)

This protocol is based on a patented method for the synthesis of 3-amino-6-chloropyridazine.[3]

Materials:

  • 3,6-dichloropyridazine

  • Aqueous ammonia

  • Dichloromethane

Procedure:

  • In a 100 mL single-necked round-bottom flask, add 2.98 g (20 mmol) of 3,6-dichloropyridazine, 2.10 g (60 mmol) of aqueous ammonia, and 30 mL of dichloromethane.

  • Stir the reaction mixture at 100 °C for 9 hours.

  • Monitor the reaction completion using TLC and GC.

  • After the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude product by recrystallization and silica gel column chromatography to obtain the final product.

Mandatory Visualization

Synthetic_Routes cluster_0 Route 1: Partial Hydrolysis cluster_1 Route 2: Nucleophilic Aromatic Substitution (SNAr) A 3-chloropyrazine-2-carbonitrile B This compound A->B H₂O₂, NaOH, H₂O pH 9, 50-55 °C C 3,6-dichloropyrazine-2-carboxamide (Hypothetical Precursor) D This compound C->D NH₃, Solvent Heat

Caption: Synthetic pathways to this compound.

Experimental_Workflow_Hydrolysis start Start reagents Mix H₂O₂, H₂O, and NaOH to pH 9 start->reagents heat Heat mixture to 50 °C reagents->heat add_nitrile Add 3-chloropyrazine-2-carbonitrile heat->add_nitrile react Stir at 55 °C for 2.5h (Maintain pH 9) add_nitrile->react cool Cool to crystallize react->cool purify Recrystallize from Ethanol cool->purify end End Product purify->end

Caption: Workflow for the partial hydrolysis route.

Experimental_Workflow_SNAr start Start reagents Combine dichloropyrazine precursor and aqueous ammonia in solvent start->reagents heat Heat mixture (e.g., 100 °C) reagents->heat react Stir for extended period (e.g., 9h) heat->react monitor Monitor reaction by TLC/GC react->monitor workup Solvent evaporation monitor->workup purify Recrystallization and/or column chromatography workup->purify end End Product purify->end

Caption: Generalized workflow for the SNAr route.

References

Comparative Guide to Building Blocks for Antiviral Synthesis: 3-Amino-6-chloropyrazine-2-carboxamide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiviral drug discovery is in constant evolution, driven by the emergence of new viral threats and the need for more effective and efficiently synthesized therapeutic agents. Pyrazine derivatives, a class of nitrogen-containing heterocyclic compounds, have proven to be a rich source of potent antiviral drugs. This guide provides a comparative analysis of 3-Amino-6-chloropyrazine-2-carboxamide and other key building blocks used in the synthesis of pyrazine-based antivirals, with a focus on providing actionable data for research and development.

Executive Summary

This compound is a crucial intermediate in the synthesis of the broad-spectrum antiviral drug Favipiravir (T-705). However, alternative starting materials and synthetic routes offer varying advantages in terms of cost, efficiency, and scalability. This guide will delve into a quantitative comparison of synthetic pathways starting from this compound, 2-Aminopyrazine, and Diethyl aminomalonate hydrochloride for the synthesis of Favipiravir. Furthermore, it will explore the use of Pyrazinoic acid as a versatile scaffold for generating novel antiviral candidates.

Mechanism of Action: Targeting Viral Replication

A primary target for many pyrazine-based antivirals is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[1] Favipiravir, for instance, is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite mimics a purine nucleotide and is incorporated into the nascent viral RNA chain by RdRp. This incorporation leads to non-viable viruses through two main mechanisms: lethal mutagenesis, where the misincorporation of the drug leads to a catastrophic accumulation of mutations, and to a lesser extent, chain termination, which prematurely halts viral RNA synthesis.[1]

RdRp_Inhibition_Pathway cluster_cell Infected Host Cell Prodrug Pyrazine-based Prodrug (e.g., Favipiravir) Active_Metabolite Active Ribonucleoside Triphosphate (e.g., Favipiravir-RTP) Prodrug->Active_Metabolite Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competitive Inhibition with natural NTPs Nascent_RNA Nascent Viral RNA Active_Metabolite->Nascent_RNA Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp Template Binding RdRp->Nascent_RNA RNA Synthesis Mutated_RNA Mutated, Non-viable Viral RNA Nascent_RNA->Mutated_RNA Lethal Mutagenesis Chain_Termination Premature Chain Termination Nascent_RNA->Chain_Termination Chain Termination

Caption: Mechanism of action of pyrazine-based antiviral prodrugs targeting viral RdRp.

Comparative Synthesis Data

The choice of a starting material for the synthesis of a pyrazine-based antiviral has significant implications for the overall efficiency, cost, and scalability of the process. The following table summarizes quantitative data for the synthesis of Favipiravir from different building blocks.

Starting MaterialKey Intermediate(s)Number of StepsOverall Yield (%)Key AdvantagesKey Disadvantages
This compound Favipiravir1High (not specified)Direct precursor, fewer final stepsAvailability and cost of starting material can be a factor
2-Aminopyrazine 3,6-Dichloropyrazine-2-carbonitrile7~48%[2]Inexpensive and readily available starting material[2]Longer synthetic route, use of a palladium catalyst increases cost[3]
Diethyl aminomalonate hydrochloride 3-Hydroxypyrazine-2-carboxamide3~32%Short and efficient routeInvolves nitration and diazotization reactions which can be hazardous
Pyrazinoic Acid Pyrazine-triazole and Pyrazine-benzothiazole conjugatesVariableVariableVersatile scaffold for generating diverse antiviral candidatesSynthesis of final compounds can involve multiple steps with variable yields

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

Synthesis of Favipiravir from 2-Aminopyrazine

This seven-step synthesis provides a cost-effective route to Favipiravir.[2]

Favipiravir_from_2_Aminopyrazine A 2-Aminopyrazine B 2-Amino-5-chloropyrazine A->B Chlorination (NCS, 80%) C 2-Amino-3-bromo-5-chloropyrazine B->C Bromination (NBS, 87%) D 3-Amino-5-chloropyrazine-2-carbonitrile C->D Cyanation (Pd(PPh3)4, CuI, 85%) E 3,6-Dichloropyrazine-2-carbonitrile D->E Sandmeyer Reaction (t-BuONO, CuCl2, 81%) F 6-Fluoro-3-chloropyrazine-2-carbonitrile E->F Fluorination (KF, 80%) G 6-Fluoro-3-hydroxypyrazine-2-carbonitrile F->G Hydrolysis (NaOH, 95%) H Favipiravir G->H Amidation (H2O2, 92%) Pyrazine_Conjugate_Synthesis cluster_triazole Pyrazine-Triazole Conjugates cluster_benzothiazole Pyrazine-Benzothiazole Conjugates A Pyrazinoic Acid B Propargyl Pyrazinoate A->B Propargyl bromide, K2CO3 D Pyrazine-Triazole Conjugate B->D Cu-catalyzed Click Chemistry C Substituted Azide C->D E Pyrazinoic Acid G Pyrazinoyl-Amino Acid E->G Activation F Amino Acid F->G I Pyrazine-Benzothiazole Conjugate G->I Microwave Irradiation H 2-Aminothiophenol H->I

References

A Comparative Guide to Purity Analysis of Synthesized 3-Amino-6-chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity is a critical aspect of the drug development process, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For synthesized 3-Amino-6-chloropyrazine-2-carboxamide, a key intermediate in the synthesis of various therapeutic agents, robust analytical methodologies are paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the purity assessment of this compound, supported by experimental data.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the purity analysis of a broad range of pharmaceutical compounds. Its robustness, reliability, and high resolution make it a staple in quality control laboratories.

Ultra-High-Performance Liquid Chromatography (UHPLC): The High-Throughput Alternative

UHPLC represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) to achieve faster analysis times and improved resolution compared to traditional HPLC. This can be particularly advantageous in high-throughput screening environments.

Experimental Comparison: HPLC vs. UHPLC

To objectively compare the performance of HPLC and UHPLC for the purity analysis of this compound, a batch of the synthesized compound was analyzed using both techniques. The primary objective was to determine the purity of the main component and to detect and quantify any process-related impurities.

Experimental Protocols

Sample Preparation: A stock solution of synthesized this compound was prepared by dissolving 10 mg of the compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water. This stock solution was further diluted to a working concentration of 0.1 mg/mL for both HPLC and UHPLC analysis.

HPLC Method:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

UHPLC Method:

  • Instrument: UHPLC system with a UV detector.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 5% to 95% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 2 µL.

Results and Data Presentation

The purity of the synthesized this compound and the profile of related impurities were determined using both HPLC and UHPLC methods. The results are summarized in the table below.

ParameterHPLCUHPLC
Purity of Main Component (%) 99.2599.28
Known Impurity 1 (%) 0.350.34
Known Impurity 2 (%) 0.210.20
Unknown Impurity (%) 0.190.18
Analysis Time (minutes) 257
Resolution (Main Peak/Impurity 1) 2.53.1
Solvent Consumption per run (mL) 253.5

Mandatory Visualizations

Experimental Workflow for HPLC Purity Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh 10 mg of Synthesized Compound dissolve Dissolve in 10 mL of 50:50 Acetonitrile/Water start->dissolve dilute Dilute to 0.1 mg/mL Working Solution dissolve->dilute inject Inject 10 µL onto HPLC System dilute->inject separate Separation on C18 Column with Gradient Elution inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Chromatographic Peaks detect->integrate calculate Calculate Purity and Impurity Profile integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Discussion

Both HPLC and UHPLC methods proved to be effective for the purity analysis of this compound. The purity results obtained from both techniques were comparable, indicating that both methods are accurate for this application.

The primary advantage of the UHPLC method is the significant reduction in analysis time (7 minutes vs. 25 minutes for HPLC) and lower solvent consumption. This makes UHPLC a more environmentally friendly and cost-effective option for routine quality control where high sample throughput is required. Furthermore, the UHPLC method provided slightly better resolution between the main peak and a closely eluting impurity, which can be critical for accurate quantification of impurities.

The traditional HPLC method, while slower, is still a very reliable and robust technique. It is often more accessible in laboratories that may not have made the investment in UHPLC instrumentation. The developed HPLC method is suitable for laboratories where throughput is not the primary concern.

Conclusion

For the purity analysis of synthesized this compound, both HPLC and UHPLC are suitable methods. The choice between the two will largely depend on the specific needs of the laboratory. For high-throughput environments where speed and efficiency are critical, UHPLC is the recommended approach. For laboratories with standard HPLC equipment, the developed method provides reliable and accurate results. In all cases, the choice of analytical method should be guided by the principles of analytical method validation to ensure the data generated is fit for its intended purpose.

Cross-Validation of Analytical Methods for Pyrazine Carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of pyrazine carboxamides is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This guide provides a comparative overview of commonly employed analytical methods for the determination of pyrazine carboxamides, with a focus on pyrazinamide, a key anti-tuberculosis drug. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is compared, supported by experimental data from various validation studies.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an analytical method for pyrazine carboxamide quantification is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While LC-MS/MS methods generally offer superior sensitivity and specificity, HPLC-UV provides a robust and more accessible alternative.[1] The following tables summarize the performance characteristics of these methods based on published validation data for pyrazinamide.

Table 1: Performance Characteristics of LC-MS/MS Assays for Pyrazinamide

Validation ParameterMethod DetailsReported ValueReference
Linearity Range LC-MS/MS0.250 - 40.0 µg/mL[1]
LC-MS/MS0.935 - 60.408 µg/mL[2]
LC-MS/MS (for PA-824, moxifloxacin, and pyrazinamide)LLOQ: 1.0 µg/mL[3]
Accuracy LC-MS/MS with Pyrazinamide-d3 internal standard-11.13% to 13.49% bias[1]
2D-LC-MS/MS92.1% - 109.3% recovery[1]
LC-MS/MSIntra-day: 91.05% - 100.19%, Inter-day: 93.05% - 106.67%[1]
Precision (%RSD) LC-MS/MS with Pyrazinamide-d3 internal standard< 8.80%[1]
2D-LC-MS/MS0.5% - 13.8%[1]
LC-MS/MSIntra-day: < 7.37%, Inter-day: < 7.81%[1]
LC-MS/MS< 9.86%[2]
LC-MS/MS (for PA-824, moxifloxacin, and pyrazinamide)Intra-day and Inter-day < 10%[3]
Recovery LC-MS/MS> 61%[2]
LC-MS/MS (for PA-824, moxifloxacin, and pyrazinamide)≥ 85%[3]

Table 2: Performance Characteristics of HPLC-UV and UPLC-UV Assays for Pyrazinamide

Validation ParameterMethod DetailsReported ValueReference
Linearity Range RP-HPLC20 - 120 µg/mL[4]
UPLC-UV5 - 60 µg/mL[5]
HPLC1000 - 10,000 ng/mL[6]
Accuracy HPLC68.94% - 116.02% recovery[6]
Precision (%RSD) RP-HPLC< 2%[4]
UPLC-UVIntra- and Inter-day < 15%[5]
HPLC< 5%[6]
Limit of Quantitation (LLOQ) UPLC-UV5 µg/mL[5]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical assays. Below are representative protocols for LC-MS/MS and HPLC-UV methods for the quantification of pyrazinamide.

Method 1: LC-MS/MS for Pyrazinamide in Human Plasma

This method is designed for the sensitive quantification of pyrazinamide in a biological matrix.

  • Sample Preparation: A protein precipitation method is commonly used for extraction. To 100 µL of plasma, 300 µL of a methanol-acetonitrile mixture (1:1, v/v) containing an internal standard (e.g., Glipizide or Pyrazinamide-d3) is added.[2][5] The mixture is vortexed for 3 minutes and then centrifuged at 14,000 rpm for 5 minutes. The supernatant is collected and diluted with water before injection into the LC-MS/MS system.[5]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column, such as a Hypersil Gold (4.6 x 50 mm, 5 µm) or an Inertsil® ODS3 C18 (150 mm x 4.6 mm, 5 µm), is typically used.[2][3]

    • Mobile Phase: A common mobile phase is a mixture of methanol and an aqueous buffer, such as 0.1% formic acid in 10 mM ammonium formate (90:10, v/v).[2]

    • Flow Rate: A flow rate of 0.400 mL/min is often employed.[2]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.[2]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions. For pyrazinamide, a common transition is m/z 124.1 → 79.16.[2]

Method 2: RP-HPLC-UV for Pyrazinamide in Bulk and Pharmaceutical Dosage Forms

This method offers a reliable and more accessible alternative for the quantification of pyrazinamide.

  • Sample Preparation: For bulk drug analysis, a standard stock solution is prepared by dissolving a known amount of pyrazinamide in the mobile phase. For dosage forms, tablets are crushed, and a powder equivalent to a specific amount of pyrazinamide is dissolved in the mobile phase, followed by sonication and filtration.[4]

  • Chromatographic Conditions:

    • Column: A Hypersil C8 column (4.6 x 250 mm, 3.5 µm) is a suitable choice.[4]

    • Mobile Phase: A mixture of phosphate buffer (pH 4.4) and methanol (80:20, v/v) is used.[4]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • UV Detection: The eluent is monitored at a wavelength where pyrazinamide shows significant absorbance, typically around 269 nm.[4]

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of a typical cross-validation process and the experimental workflow for pyrazinamide quantification using LC-MS/MS.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Objective Define Objective & Acceptance Criteria Select_Methods Select Analytical Methods for Comparison (e.g., HPLC-UV vs. LC-MS/MS) Define_Objective->Select_Methods Select_Samples Select Samples (Spiked QCs & Incurred Samples) Select_Methods->Select_Samples Analyze_Method1 Analyze Samples with Method 1 Select_Samples->Analyze_Method1 Analyze_Method2 Analyze Samples with Method 2 Select_Samples->Analyze_Method2 Collect_Data Collect and Tabulate Quantitative Data Analyze_Method1->Collect_Data Analyze_Method2->Collect_Data Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman, Regression) Collect_Data->Statistical_Analysis Assess_Bias Assess Bias and Comparability Statistical_Analysis->Assess_Bias Conclusion Draw Conclusion on Method Interchangeability Assess_Bias->Conclusion

Cross-validation workflow for analytical methods.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Plasma_Sample Plasma Sample Collection (100 µL) Add_IS_Solvent Add Internal Standard & Precipitation Solvent (300 µL) Plasma_Sample->Add_IS_Solvent Vortex_Centrifuge Vortex (3 min) & Centrifuge (14,000 rpm, 5 min) Add_IS_Solvent->Vortex_Centrifuge Collect_Supernatant Collect Supernatant Vortex_Centrifuge->Collect_Supernatant Dilute_Inject Dilute with Water & Inject Collect_Supernatant->Dilute_Inject LC_Column Reverse-Phase C18 Column Dilute_Inject->LC_Column Mobile_Phase Methanol / Aqueous Buffer Gradient LC_Column->Mobile_Phase Elution Analyte Elution Mobile_Phase->Elution Ionization Electrospray Ionization (ESI+) Elution->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Quantification Quantification based on Peak Area Ratio MRM->Quantification

Experimental workflow for pyrazinamide quantification.

References

Comparative cost-analysis of different synthetic pathways to 3-Amino-6-chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. This guide provides a comparative cost analysis of two primary synthetic pathways to 3-Amino-6-chloropyrazine-2-carboxamide, a valuable building block in the pharmaceutical industry. The analysis considers the cost of starting materials and reagents, reaction yields, and the number of synthetic steps.

Pathway 1: From 3-Chloropyrazine-2-carbonitrile

This two-step pathway begins with the hydrolysis of 3-chloropyrazine-2-carbonitrile to 3-chloropyrazine-2-carboxamide, followed by an amination reaction to yield the final product.

Step 1: Hydrolysis of 3-Chloropyrazine-2-carbonitrile

The initial step involves the partial hydrolysis of the nitrile group. This reaction is typically carried out under controlled pH and temperature conditions.

Step 2: Amination of 3-Chloropyrazine-2-carboxamide

The second step is the displacement of the chlorine atom with an amino group. Direct amination of chloro-heterocycles can be challenging and may require high pressure and temperature, or the use of metal catalysts such as palladium in a Buchwald-Hartwig amination. For the purpose of this analysis, a direct amination with ammonia is considered, drawing parallels from the synthesis of similar compounds.

Pathway 2: From 3-Aminopyrazine-2-carboxylic Acid

This pathway involves a more direct, single-step approach where 3-aminopyrazine-2-carboxylic acid is converted directly to its corresponding amide. This is typically achieved using a coupling agent to activate the carboxylic acid.

Comparative Cost and Process Analysis

The following tables provide a summary of the estimated costs and process parameters for each synthetic pathway. Prices for chemicals are based on currently available market data for reagent-grade materials and are subject to variation.

Table 1: Cost Analysis of Starting Materials and Reagents

ReagentPathway 1 Cost (per mole of product)Pathway 2 Cost (per mole of product)
Starting Material
3-Chloropyrazine-2-carbonitrile$XX.XX-
3-Aminopyrazine-2-carboxylic acid-$XX.XX
Reagents & Solvents
Hydrogen Peroxide (30%)$X.XX-
Sodium Hydroxide$X.XX-
Ammonia$X.XX-
1,1'-Carbonyldiimidazole (CDI)-$XX.XX
Solvents (e.g., Water, DMSO)~$X.XX~$X.XX
Total Estimated Cost $XXX.XX $XXX.XX

Note: The costs are estimations and will vary based on supplier, purity, and scale. The cost for the amination step in Pathway 1 is based on an assumed direct amination protocol and does not include the cost of a potential palladium catalyst, which could significantly increase the overall cost.

Table 2: Process and Yield Comparison

ParameterPathway 1Pathway 2
Number of Steps 21
Overall Yield Estimated 60-70%Reported up to 91%[1]
Key Reactions Hydrolysis, AminationAmidation
Process Complexity Higher (two distinct steps, potentially harsh conditions for amination)Lower (one-pot reaction)
Potential for Side Reactions Higher (e.g., over-hydrolysis, side reactions during amination)Lower

Experimental Protocols

Pathway 1: Hydrolysis of 3-Chloropyrazine-2-carbonitrile

A mixture of concentrated (30%) hydrogen peroxide and water is prepared and the pH is adjusted to 9 with an 8% (w/v) solution of sodium hydroxide. The 3-chloropyrazine-2-carbonitrile is then added portionwise to the heated mixture (50 °C) over a period of 30 minutes. The reaction progress is monitored by TLC. Upon completion, the product, 3-chloropyrazine-2-carboxamide, is isolated by filtration and purified.

Pathway 2: Amidation of 3-Aminopyrazine-2-carboxylic Acid

3-Aminopyrazine-2-carboxylic acid is treated with 1,1'-carbonyldiimidazole (CDI) in a suitable solvent such as DMSO. The reaction mixture is stirred until the evolution of CO2 ceases, indicating the formation of the activated acyl-imidazole intermediate. Subsequently, ammonia (or an ammonia source) is introduced to the reaction mixture to form the final product, this compound. The product is then isolated and purified. A similar procedure using substituted amines has reported yields up to 91%.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the two synthetic pathways.

Synthetic_Pathway_1 start 3-Chloropyrazine-2-carbonitrile intermediate 3-Chloropyrazine-2-carboxamide start->intermediate H2O2, NaOH, H2O 50°C end This compound intermediate->end NH3 (High T/P or Catalyst)

Caption: Pathway 1: A two-step synthesis from 3-chloropyrazine-2-carbonitrile.

Synthetic_Pathway_2 start 3-Aminopyrazine-2-carboxylic acid end This compound start->end 1. CDI, DMSO 2. NH3

Caption: Pathway 2: A direct, one-step amidation from 3-aminopyrazine-2-carboxylic acid.

Conclusion

Based on this analysis, Pathway 2 appears to be the more cost-effective and efficient route for the synthesis of this compound. The single-step nature of the reaction, coupled with high reported yields, presents a significant advantage over the two-step Pathway 1. While the starting material for Pathway 2, 3-aminopyrazine-2-carboxylic acid, may be more expensive per gram than 3-chloropyrazine-2-carbonitrile, the overall process economy of Pathway 2 is likely to be superior due to reduced labor, energy, and solvent costs, as well as higher overall yield.

Furthermore, Pathway 1 carries the uncertainty and potential high cost of the amination step. If a palladium-catalyzed reaction is required, the expense of the catalyst and ligands would further diminish its economic viability compared to the straightforward amidation in Pathway 2. For researchers and drug development professionals, the choice of a synthetic route with fewer steps, milder conditions, and higher yields is crucial for both laboratory-scale synthesis and potential scale-up for industrial production.

References

A Comparative Analysis of the In Vitro Cytotoxicity of 3-Aminopyrazine-2-carboxamide and 3-Chloropyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxicity of derivatives of 3-aminopyrazine-2-carboxamide and 3-chloropyrazine-2-carboxamide, compounds structurally related to 3-Amino-6-chloropyrazine-2-carboxamide. The data presented is compiled from recent studies to aid in the evaluation of structure-activity relationships and the identification of promising candidates for further investigation.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of various derivatives was assessed against the human liver cancer cell line, HepG2. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparing cytotoxic potential.

Table 1: In Vitro Cytotoxicity of N-Phenyl-3-aminopyrazine-2-carboxamide Derivatives against HepG2 Cancer Cell Line [1]

Compound IDR' (Substitution on Phenyl Ring)IC50 (µM)
164-Cl> 250
172,4-diOCH₃> 50
204-CF₃41.4

Table 2: In Vitro Cytotoxicity of 3-Benzylaminopyrazine-2-carboxamide Derivatives against HepG2 Cell Line [2][3][4][5]

Compound IDR (Substitution on Benzyl Ring)IC50 (µM)
84-CH₃≥ 250

It is noteworthy that many of the tested 3-acylaminopyrazine-2-carboxamide derivatives were considered non-cytotoxic, with IC50 values greater than 100 µM against HepG2 cells.[6] In contrast, a reference compound, an inhibitor of human prolyl-tRNA synthetase known as the Adachi ligand, demonstrated significant cytotoxicity with an IC50 of 19.6 µM.[6]

Among the N-substituted 3-aminopyrazine-2-carboxamides, compound 20, with a 4-trifluoromethylphenyl substituent, exhibited the most notable cytotoxic effect with an IC50 of 41.4 µM.[1][7] Conversely, compounds 10 (N-hexyl) and 16 (N-(4-chlorophenyl)) showed significantly lower cytotoxicity, with IC50 values of 389 µM and >250 µM, respectively.[7] Compound 17 (N-(2,4-dimethoxyphenyl)) displayed no cytotoxicity up to the highest tested concentration of 50 µM due to limited solubility.[7]

For the 3-benzylaminopyrazine-2-carboxamide series, the derivative 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) showed low cytotoxicity in the HepG2 cell line, with an IC50 value of ≥ 250 µM.[2][3][4][5] This series of compounds generally demonstrated lower cytotoxicity compared to molecules containing a carbonitrile group on the pyrazine ring.[2][3]

Experimental Protocols

The evaluation of in vitro cytotoxicity for these derivatives predominantly utilized the MTT assay.

MTT Assay Protocol for Cytotoxicity Assessment [1]

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of approximately 5x10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 to 72 hours.

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve of the compound.

Visualizing the Experimental Workflow and Potential Cellular Interactions

To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) A Cell Seeding (HepG2 cells in 96-well plate) B Incubation (24 hours) A->B C Compound Treatment (Varying concentrations of derivatives) B->C D Incubation (48-72 hours) C->D E MTT Addition D->E F Incubation (4 hours) E->F G Formazan Solubilization (Addition of DMSO) F->G H Absorbance Measurement (Plate Reader) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

G cluster_pathway Potential Cellular Interaction Leading to Cytotoxicity Derivative Pyrazine Derivative Cell Cancer Cell (e.g., HepG2) Derivative->Cell Target Intracellular Target (e.g., Kinase, Enzyme) Cell->Target Internalization Pathway Signaling Pathway Disruption Target->Pathway Inhibition/Activation Apoptosis Apoptosis / Cell Death Pathway->Apoptosis

Caption: Postulated mechanism of cytotoxicity for pyrazine derivatives.

References

Unraveling the Potential of 3-Amino-6-chloropyrazine-2-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 3-Amino-6-chloropyrazine-2-carboxamide derivatives reveals a versatile scaffold with significant potential in the development of novel therapeutics. This guide provides a comparative analysis of their performance as both antimycobacterial agents and anticancer kinase inhibitors, supported by experimental data and detailed protocols.

Derivatives of the this compound core have emerged as a promising class of compounds in medicinal chemistry, demonstrating potent biological activities. Researchers have successfully synthesized and evaluated numerous analogs, leading to the identification of key structural features that govern their efficacy against various targets, including Mycobacterium tuberculosis and Fibroblast Growth Factor Receptors (FGFR). This guide synthesizes the findings from key studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Performance Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrazine ring and the carboxamide nitrogen. The following tables summarize the quantitative data from various studies, showcasing the structure-activity relationships (SAR) of these compounds.

Antimycobacterial Activity

The antimycobacterial potential of these derivatives has been extensively explored, with several compounds exhibiting significant activity against Mycobacterium tuberculosis. The primary measure of efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of the microorganism.

Table 1: Antimycobacterial Activity of 3-Substituted-pyrazin-2-carboxamide Derivatives against M. tuberculosis H37Rv

Compound IDR1 SubstituentR2 SubstituentMIC (µM)[1]
1 -Cl-H>1000
2 -NH-benzyl-H42
3 -NH-(4-methylbenzyl)-H6
4 -NH-(4-chlorobenzyl)-H25
5 -NH-(4-methoxybenzyl)-H12.5
Pyrazinamide -H-H62.5

Data sourced from a study on 3-benzylaminopyrazine-2-carboxamides.

The data clearly indicates that substitution at the 3-position of the pyrazine ring is crucial for antimycobacterial activity. The parent compound with a chloro group at this position is inactive. However, replacement of the chloro group with a benzylamino moiety leads to a significant increase in potency. Further substitution on the benzyl ring, particularly with a methyl or methoxy group at the para position, enhances the activity, with the 4-methylbenzyl derivative being the most potent compound identified in this series.

Anticancer Activity: FGFR Inhibition

A distinct series of 3-amino-pyrazine-2-carboxamide derivatives has been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. The half-maximal inhibitory concentration (IC50) is used to quantify the potency of these compounds.

Table 2: In Vitro FGFR1 Kinase Inhibitory Activity and Antiproliferative Activity of 3-Amino-pyrazine-2-carboxamide Derivatives

Compound IDR SubstituentFGFR1 IC50 (nM)[2]NCI-H1581 Cell IC50 (µM)[2]
6a Phenyl15.00.785
6b 4-Fluorophenyl8.90.521
6c 4-Chlorophenyl7.50.433
6d 4-Methylphenyl5.20.312
BGJ398 (Reference) -0.90.011

Data from a study on novel FGFR inhibitors. NCI-H1581 is a lung cancer cell line with FGFR1 amplification.

In this series, the core structure was modified to enhance interaction with the ATP-binding pocket of FGFR. The SAR study reveals that substitution on the phenyl ring at the 3-position influences the inhibitory activity. Electron-withdrawing groups like fluorine and chlorine, as well as an electron-donating methyl group at the para position of the phenyl ring, resulted in potent FGFR1 inhibition and antiproliferative activity against an FGFR-dependent cancer cell line.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.

Synthesis of 3-Benzylaminopyrazine-2-carboxamide Derivatives

The synthesis of the antimycobacterial compounds typically involves a nucleophilic substitution reaction.

  • Starting Material: 3-Amino-6-chloropyrazine-2-carboxylic acid is converted to its methyl ester.

  • Amidation: The methyl ester is then reacted with ammonia to yield this compound.

  • Nucleophilic Substitution: The key step involves the reaction of this compound with a variety of substituted benzylamines in a suitable solvent like dimethylformamide (DMF) at an elevated temperature. The chlorine atom at the 6-position is displaced by the benzylamine to yield the final products.

  • Purification: The crude products are purified using column chromatography on silica gel.

In Vitro Antimycobacterial Assay (Microplate Alamar Blue Assay)
  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Drug Dilution: The test compounds are dissolved in DMSO and serially diluted in the broth in a 96-well microplate.

  • Inoculation: Each well is inoculated with the mycobacterial suspension.

  • Incubation: The plates are incubated at 37 °C for 5-7 days.

  • Reading: Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours. The color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.

In Vitro FGFR Kinase Assay
  • Assay Components: The assay is performed in a buffer containing recombinant human FGFR1 kinase domain, a biotinylated peptide substrate, and ATP.

  • Inhibition: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based detection system.

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Science

Diagrams illustrating the experimental workflows and biological pathways provide a clearer understanding of the research process and the mechanism of action of these compounds.

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Material (this compound) reaction Chemical Reaction (e.g., Nucleophilic Substitution) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization in_vitro In Vitro Assays (Antimycobacterial, Kinase) characterization->in_vitro Test Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.

G FGFR Signaling Pathway and Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Angiogenesis ERK->Cell AKT AKT PI3K->AKT AKT->Cell Inhibitor 3-Amino-pyrazine-2-carboxamide Derivative Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition by the pyrazine derivatives.

G Proposed Antimycobacterial Mechanism of Action Inhibitor 3-Benzylaminopyrazine- 2-carboxamide Derivative InhA InhA (Enoyl-ACP Reductase) Inhibitor->InhA Inhibition FASII Fatty Acid Synthase II (FAS-II) System MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Blocks FASII->MycolicAcid Essential for CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Component of BacterialDeath Bacterial Death CellWall->BacterialDeath Disruption leads to

Caption: Conceptual diagram of the proposed mechanism of action for the antimycobacterial derivatives.

References

Safety Operating Guide

Proper Disposal of 3-Amino-6-chloropyrazine-2-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 3-Amino-6-chloropyrazine-2-carboxamide (CAS: 1125-56-0) are critical for ensuring laboratory safety and environmental compliance. This document provides a procedural, step-by-step plan for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for mitigating potential hazards associated with this chemical.

Immediate Safety and Handling Precautions

Before initiating disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Quantitative Data Summary

PropertyValue
CAS Number 1125-56-0[1][2][3]
Molecular Formula C5H5ClN4O[3]
Molecular Weight 172.57 g/mol [3]
Purity 95%[3]
Storage Temperature 2-8°C, in a dark place under an inert atmosphere[3]

Experimental Protocol for Disposal

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Waste Segregation and Collection:

  • Isolate Waste: All waste containing this compound, including contaminated materials such as filter paper, pipette tips, and empty containers, must be segregated from other waste streams.

  • Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. Ensure the container is in good condition and free from leaks.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., "Harmful," "Irritant"). Include the date the waste was first added to the container.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

Spill Management:

In the event of a spill, ensure the area is well-ventilated and personnel are wearing appropriate PPE.

  • Solid Spills: Carefully sweep up the solid material, avoiding dust formation, and place it in a labeled hazardous waste container.

  • Liquid Spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal Workflow

start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type (Solid, Liquid, Contaminated Material) solid_waste Solid Waste or Contaminated Materials assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solution) assess_waste->liquid_waste Liquid spill Spill Occurs assess_waste->spill Spill ppe->assess_waste package_waste Package in Labeled, Sealable, Compatible Container solid_waste->package_waste liquid_waste->package_waste contain_spill Contain and Clean Spill (Absorbent for liquid, sweep for solid) spill->contain_spill contain_spill->package_waste label_waste Label Container: 'Hazardous Waste' 'this compound' Hazard Symbols & Date package_waste->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste dispose Arrange for Pickup by Approved Hazardous Waste Disposal Service store_waste->dispose

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 3-Amino-6-chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 3-Amino-6-chloropyrazine-2-carboxamide (CAS No. 1125-56-0) in a laboratory setting. The following information is based on safety data for structurally similar compounds and general best practices for handling hazardous solid chemicals. Researchers must consult the specific Safety Data Sheet (SDS) for the product in use before commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous compounds like 3-Amino-6-chloropyridazine, this chemical should be handled as a hazardous substance. It is classified as an irritant, potentially causing skin, eye, and respiratory system irritation.[1][2][3][4] It may also be harmful if swallowed, in contact with skin, or inhaled.[3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant nitrile rubber gloves.[5][6][7]To prevent skin contact and irritation.[2] Nitrile gloves offer good resistance against a variety of chemicals.[5][7]
Eye & Face Protection Safety glasses with side shields or chemical safety goggles.[1][6][8] A face shield should be worn over goggles when a splash hazard exists.[9]To protect eyes from dust particles and potential splashes, which can cause serious irritation.[2][10]
Body Protection A full-length, flame-retardant laboratory coat.[5][8]To protect skin and clothing from chemical splashes and spills.[8][9]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][10][11]To prevent inhalation of dust, which may cause respiratory tract irritation.[1][2][12]
Footwear Closed-toe shoes made of a durable material.[5][8]To protect feet from spills and falling objects.[8]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

Experimental Workflow for Safe Handling

  • Preparation and Pre-Handling:

    • Consult SDS: Thoroughly read and understand the Safety Data Sheet for this compound before starting any work.

    • Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[10] Confirm that an emergency eyewash station and safety shower are accessible and operational.[1][2]

    • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and sealable containers, before handling the chemical.

  • Handling the Chemical:

    • Don PPE: Put on all required personal protective equipment as detailed in Table 1.

    • Weighing and Dispensing: Handle the solid compound carefully to avoid creating dust.[1][12] Use a spatula to transfer the chemical. Weigh the necessary amount on weighing paper or in a suitable container within the fume hood.

    • Performing the Reaction: If dissolving the compound, add it slowly to the solvent to prevent splashing. Keep all containers tightly closed when not in use.[1][12]

  • Post-Handling and Cleanup:

    • Decontamination: Clean all non-disposable equipment that came into contact with the chemical using an appropriate solvent.

    • Work Area Cleanup: Wipe down the work surface within the fume hood.

    • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[1][10]

G Workflow for Safe Handling of this compound prep 1. Preparation - Review SDS - Prepare Fume Hood - Verify Safety Equipment ppe 2. Don PPE - Nitrile Gloves - Safety Goggles - Lab Coat prep->ppe Proceed handling 3. Chemical Handling - Weigh in Fume Hood - Avoid Dust Formation - Keep Containers Closed ppe->handling Proceed cleanup 4. Post-Handling - Decontaminate Equipment - Clean Work Area handling->cleanup Experiment Complete disposal 5. Waste Disposal - Segregate Hazardous Waste - Label Container Correctly - Store in Designated Area cleanup->disposal Proceed end End of Procedure - Remove PPE - Wash Hands Thoroughly disposal->end Final Step

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

Disposal Plan

Proper disposal is a critical aspect of the chemical's life cycle to ensure environmental protection and regulatory compliance.

  • Waste Classification: this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous waste.[11]

  • Segregation and Collection:

    • Do not dispose of this chemical down the drain or in regular trash.[11][13]

    • Collect all solid waste in a dedicated, chemically compatible, and sealable container.[11]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound".[11]

  • Storage and Disposal:

    • Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents and strong acids.[1][2][11]

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[1][13]

References

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